3,4-Difluorobenzene-1-carbothioamide
Description
Structure
3D Structure
Properties
IUPAC Name |
3,4-difluorobenzenecarbothioamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F2NS/c8-5-2-1-4(7(10)11)3-6(5)9/h1-3H,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVZJSQFOGOEVMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=S)N)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F2NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70588188 | |
| Record name | 3,4-Difluorobenzene-1-carbothioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70588188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
317319-14-5 | |
| Record name | 3,4-Difluorobenzene-1-carbothioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70588188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4-difluorobenzene-1-carbothioamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 3,4 Difluorobenzene 1 Carbothioamide and Its Derivatives
Strategies for Introducing the Fluorine Substituents on the Aromatic Ring
The introduction of fluorine onto an aromatic ring is a challenging task in organic synthesis due to the unique properties of fluorine. tcichemicals.com Several key methods have been developed, each with distinct advantages and applications. These can be broadly categorized into nucleophilic, electrophilic, and transition metal-mediated approaches. nih.gov
Nucleophilic aromatic substitution (SNAᵣ) is a cornerstone for synthesizing fluorinated aromatics, particularly in industrial settings. The Halogen Exchange (Halex) process is a prominent example, where chloro or bromo substituents on an electron-deficient aromatic ring are replaced by fluorine. nih.govwikipedia.org This reaction typically employs inexpensive inorganic fluoride (B91410) sources, such as potassium fluoride (KF), in polar aprotic solvents like dimethylsulfoxide (DMSO) or sulfolane (B150427) at high temperatures (150-250 °C). nih.govwikipedia.org
The efficiency of the Halex process is highly dependent on the electronic nature of the substrate. The presence of strong electron-withdrawing groups (e.g., -NO₂, -CN) ortho or para to the leaving halogen is crucial for activating the ring towards nucleophilic attack by the fluoride ion. nih.gov For the synthesis of a precursor to 3,4-difluorobenzene-1-carbothioamide, a starting material like 3,4-dichlorobenzonitrile (B1293625) could be subjected to the Halex process. The reaction proceeds via the addition of a fluoride ion to form a negatively charged intermediate known as a Meisenheimer complex, followed by the expulsion of the chloride ion. nih.gov To improve the solubility and reactivity of the fluoride salt, phase-transfer catalysts are often employed. nih.govgoogle.com
Commercially, the Halex process is used to produce various fluoroaromatics, such as converting 1,3-dichloro-4-nitrobenzene to 1,3-difluoro-4-nitrobenzene, which demonstrates its utility in creating difluorinated aromatic systems. wikipedia.org
Electrophilic fluorination provides an alternative pathway to aryl fluorides, particularly for substrates that are not sufficiently electron-deficient for the Halex process.
The Balz-Schiemann reaction is a classic and widely utilized method that transforms a primary aromatic amine into an aryl fluoride. wikipedia.orgnumberanalytics.com The process involves the diazotization of an aniline (B41778) derivative (e.g., 3-fluoro-4-aminobenzonitrile) with nitrous acid in the presence of fluoroboric acid (HBF₄) to form a diazonium tetrafluoroborate (B81430) salt. wikipedia.org This salt is often isolated and then thermally decomposed to yield the desired aryl fluoride, along with nitrogen gas and boron trifluoride. wikipedia.orgnumberanalytics.com
Modern variations of this reaction aim to avoid the isolation of the potentially explosive diazonium salts by performing the reaction in a continuous flow system or by using alternative fluoride sources like HF/pyridine (B92270). acs.orgacs.orgresearchgate.net The Balz-Schiemann reaction is a reliable method for accessing various fluoroarenes and has been successfully applied to the synthesis of difluorobenzene derivatives. acs.orgresearchgate.net
N-Fluoro reagents represent a newer class of electrophilic fluorinating agents that are generally safer and easier to handle than traditional reagents like molecular fluorine. tcichemicals.comrsc.org These reagents feature a nitrogen-fluorine bond, where the fluorine atom is rendered electrophilic by electron-withdrawing groups attached to the nitrogen. wikipedia.org Prominent examples include Selectfluor (N-fluoro-N'-(chloromethyl)triethylenediamine bis(tetrafluoroborate)) and N-fluorobenzenesulfonimide (NFSI). rsc.orgwikipedia.org
These reagents can fluorinate a wide range of nucleophiles, including electron-rich aromatic compounds, enol ethers, and organometallic species. wikipedia.orgacs.org The reaction with an aromatic ring proceeds via a typical electrophilic aromatic substitution mechanism. vaia.com While direct fluorination of a simple benzene (B151609) derivative can lead to mixtures, directed reactions using these reagents can achieve high regioselectivity. rsc.org
| Method | Typical Precursor | Key Reagents | General Conditions | Primary Advantage |
|---|---|---|---|---|
| Halex Process | Electron-deficient aryl chloride (e.g., 3,4-Dichlorobenzonitrile) | KF, CsF | High temperature (150-250°C), polar aprotic solvent | Industrial scalability, inexpensive reagents. wikipedia.org |
| Balz-Schiemann Reaction | Aryl amine (e.g., 3-Fluoro-4-aminobenzonitrile) | NaNO₂, HBF₄ (or HF/pyridine) | Diazotization at low temp., then thermal decomposition. wikipedia.orgacs.org | Broad substrate scope, reliable. wikipedia.org |
| N-Fluoro Reagents | Electron-rich arene or organometallic species | Selectfluor, NFSI | Mild conditions, often at room temperature | High functional group tolerance, enhanced safety. rsc.orgwikipedia.org |
In recent decades, transition metal-catalyzed reactions have emerged as powerful tools for forming carbon-fluorine (C-F) bonds under milder conditions and with greater functional group tolerance than traditional methods. organicreactions.org
Palladium catalysis has been successfully applied to the fluorination of aryl halides and triflates. nih.govresearchgate.net The catalytic cycle generally involves the oxidative addition of an aryl precursor to a Pd(0) complex, followed by a halide exchange to generate an arylpalladium(II) fluoride intermediate. nih.govacsgcipr.org The final, and most challenging, step is the reductive elimination to form the C-F bond and regenerate the Pd(0) catalyst. acsgcipr.org The development of specialized, sterically hindered phosphine (B1218219) ligands has been critical to facilitating this difficult reductive elimination step. acsgcipr.orgacs.org This methodology has been expanded to include aryl bromides and heteroaryl substrates. acs.orgresearchgate.net
Silver catalysis offers a complementary approach for C-F bond formation. nih.gov Silver-catalyzed fluorinations can proceed through mechanisms distinct from palladium cross-coupling. nih.gov For instance, reactions using aryl stannanes or arylboronic acids with a silver(I) salt and a fluoride source have been developed. nih.gov Mechanistic studies suggest the involvement of high-valent silver fluoride complexes, potentially involving multinuclear silver species that facilitate the C-F reductive elimination. nih.gov
Formation of the Carbothioamide Moiety
Once a 3,4-difluorinated aromatic precursor, such as 3,4-difluorobenzamide (B1297546) or 3,4-difluorobenzonitrile (B1296988), is obtained, the final step is the introduction of the carbothioamide group.
The most direct and common method for synthesizing an aryl carbothioamide is through the thionation of the corresponding aryl amide . nih.gov This involves converting the carbonyl oxygen of an amide (e.g., 3,4-difluorobenzamide) into sulfur.
Several reagents are effective for this transformation:
Lawesson's Reagent: This phosphorus-sulfur reagent is widely used for the thionation of amides and other carbonyl compounds. The reaction is typically carried out by heating the amide with Lawesson's reagent in an anhydrous solvent like toluene (B28343) or xylene. mdpi.combeilstein-journals.org
Phosphorus Pentasulfide (P₄S₁₀): This is another classical thionating agent that effectively converts amides to thioamides, often in a solvent like pyridine. nih.govmdpi.com
Other Reagents: Newer protocols have been developed using reagents like PSCl₃ or ammonium (B1175870) phosphorodithioate (B1214789) to achieve the same transformation under potentially milder conditions. organic-chemistry.org
Alternatively, aryl carbothioamides can be synthesized directly from aryl nitriles (e.g., 3,4-difluorobenzonitrile). This can be achieved by reacting the nitrile with a source of hydrogen sulfide (B99878) (H₂S) or with other sulfur-containing reagents like thioacetic acid. organic-chemistry.org
| Reagent | Chemical Name | Typical Conditions | Reference |
|---|---|---|---|
| Lawesson's Reagent | 2,4-bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane 2,4-disulfide | Reflux in toluene or xylene | beilstein-journals.org |
| P₄S₁₀ | Phosphorus Pentasulfide | Reflux in pyridine or toluene | nih.govmdpi.com |
| PSCl₃/H₂O/Et₃N | Phosphorus thiochloride system | Solventless, microwave irradiation | organic-chemistry.org |
Derivatives of this compound, particularly those incorporated into heterocyclic systems, are often synthesized via cyclization reactions involving thiosemicarbazides. researchgate.net Thiosemicarbazide (B42300) (H₂N-NH-C(S)-NH₂) is a versatile building block that can react with various electrophilic partners. nih.gov
One common strategy involves the reaction of an appropriately substituted chalcone (B49325) (an α,β-unsaturated ketone) with thiosemicarbazide or its derivatives. For example, a chalcone derived from 3,4-difluoroacetophenone can undergo a condensation-cyclization reaction with thiosemicarbazide in an acidic medium, such as glacial acetic acid, to form a pyrazoline-1-carbothioamide. acs.org This creates a five-membered heterocyclic ring appended to the 3,4-difluorophenyl group, with the carbothioamide moiety integrated into the structure. nih.gov
Another approach is the reaction of an acyl chloride (e.g., 3,4-difluorobenzoyl chloride) with a 4-substituted thiosemicarbazide. ptfarm.pl The initial acylation is followed by an acid-catalyzed cyclization, which can lead to the formation of 1,3,4-thiadiazole (B1197879) derivatives. ptfarm.plarkat-usa.org The specific outcome of these cyclization reactions can often be controlled by the choice of catalyst (acidic vs. basic) and the substitution pattern on the thiosemicarbazide precursor. ptfarm.plnih.gov These methods are particularly valuable for building libraries of structurally diverse derivatives for further research.
Novel and Sustainable Synthetic Protocols
The drive towards environmentally benign chemical processes has spurred the development of greener methods for the synthesis of thioamides, including this compound. These protocols aim to minimize waste, reduce energy consumption, and utilize less hazardous reagents.
One promising approach involves the use of deep eutectic solvents (DESs) as both the reaction medium and catalyst. rsc.orgresearchgate.net A choline (B1196258) chloride-urea based DES, for example, facilitates the one-pot synthesis of thioamides from aldehydes, secondary amines, and elemental sulfur in good to excellent yields. rsc.orgresearchgate.net This method is catalyst-free, and the DES can be recycled multiple times without a significant drop in activity, aligning with the principles of green chemistry. rsc.org
Ultrasound-assisted synthesis has also emerged as an efficient and sustainable technique. utu.ac.in The reaction of aromatic carboxylic acids with thiourea (B124793), catalyzed by ammonium ceric nitrate, shows significantly higher yields and shorter reaction times when conducted under sonication compared to conventional methods. utu.ac.in This energy-efficient approach offers a rapid and high-yielding pathway to aryl thioamides.
Furthermore, water-mediated synthesis provides a clean and economical alternative. organic-chemistry.orgresearchgate.net Reactions of isocyanides with thioacids in water can proceed smoothly at room temperature under neutral conditions to produce thioformamide (B92385) derivatives in high yields. researchgate.net Another aqueous method utilizes sodium sulfide as the sulfur source for the synthesis of thioamides from aldehydes and N-substituted formamides, demonstrating applicability to late-stage modifications of complex molecules. organic-chemistry.org
| Synthetic Protocol | Key Features | Advantages | Reference |
|---|---|---|---|
| Deep Eutectic Solvent (DES) Mediated Synthesis | One-pot reaction of an aldehyde, secondary amine, and elemental sulfur in a choline chloride-urea based DES. | Catalyst-free, recyclable solvent, high yields, reduced waste. | rsc.orgresearchgate.net |
| Ultrasound-Assisted Synthesis | Reaction of an aromatic carboxylic acid and thiourea with a catalyst under sonication. | Shorter reaction times, high yields, energy efficient. | utu.ac.in |
| Water-Mediated Synthesis | Reaction of an isocyanide with a thioacid in water at room temperature. | Environmentally friendly solvent, mild reaction conditions, high yields. | researchgate.net |
Derivatization and Functionalization of the Parent Compound
The this compound core offers multiple sites for chemical modification, enabling the generation of diverse molecular architectures. Key strategies focus on the thiocarboxamide group, the aromatic ring, and the use of the entire molecule as a building block for heterocyclic systems.
Selective Functionalization of the Thiocarboxamide Group
The thiocarboxamide moiety is a versatile functional group that can undergo a variety of transformations. For instance, thioamides can be readily converted to their corresponding amides. The thioamide group is a crucial building block in the synthesis of various heterocycles. utu.ac.in
A notable reaction is the formation of dithiocarbamate (B8719985) derivatives. For example, a sulfonamide-dithiocarbamate compound was identified as a novel activator of pyruvate (B1213749) kinase M2 (PKM2), a key protein in cancer progression. nih.gov This highlights the potential for creating biologically active molecules by functionalizing the thioamide group.
Directed Aromatic C-H Functionalization Strategies
Direct C-H functionalization has become a powerful tool for the efficient and atom-economical modification of aromatic rings. mdpi.com In the context of 3,4-difluorobenzene derivatives, the presence of two fluorine atoms influences the regioselectivity of these reactions. The fluorine substituents strengthen ortho C-H bonds while weakening C-F bonds, a factor that must be considered in designing synthetic strategies. core.ac.uk
Transition metal catalysis, particularly with palladium, has been instrumental in achieving directed C-H functionalization. nih.gov For instance, the thiocyanation of arenes can be achieved via a palladium-catalyzed C-H activation process, offering a direct route to introduce a thiocyanate (B1210189) group. nih.gov While the ortho-directing capabilities of various groups are well-established, achieving meta-selective C-H activation has been a significant challenge. nih.gov The development of nitrile-based directing groups tethered through a silicon atom has enabled the meta-selective functionalization of aromatic rings, a strategy that could potentially be applied to the 3,4-difluorobenzene system. nih.gov
The competition between C-H and C-F bond activation is a critical aspect of the chemistry of fluoroaromatics. core.ac.ukacs.org While some metal complexes selectively activate C-H bonds, others favor C-F activation. core.ac.uk This selectivity can be influenced by the metal center, the ligands, and the reaction conditions. core.ac.ukrsc.org
Heterocyclization Reactions Utilizing this compound as a Building Block
This compound is an excellent precursor for the synthesis of various heterocyclic compounds, particularly those containing sulfur and nitrogen. The Hantzsch thiazole (B1198619) synthesis, a classic method, involves the condensation of a thioamide with an α-halocarbonyl compound to yield a thiazole ring. tandfonline.comrsc.orgyoutube.com This reaction is highly versatile and allows for the introduction of various substituents on the resulting thiazole. tandfonline.com
Thiadiazoles, another important class of heterocycles, can also be synthesized from thioamide precursors. For instance, 1,3,4-thiadiazoles can be prepared through the cyclization of thiosemicarbazides, which can be derived from thioamides. sbq.org.brnih.govjocpr.comnih.gov The reaction of N-(4-chlorophenyl)hydrazinecarbothioamide with carbon disulfide under basic conditions, followed by reaction with 2-bromoacetophenone (B140003) derivatives, yields substituted 1,3,4-thiadiazoles. nih.gov
The intramolecular cyclization of arylthioamides is another route to fused heterocyclic systems like benzothiazoles. researchgate.net Furthermore, electrochemical oxidative radical cascade cyclization presents a modern, environmentally friendly approach to constructing sulfur-containing heterocycles from olefinic amides and thiophenols, demonstrating the ongoing innovation in this field. rsc.org
| Heterocyclic System | General Synthetic Approach | Key Reagents | Reference |
|---|---|---|---|
| Thiazoles | Hantzsch thiazole synthesis | α-Halocarbonyl compounds | tandfonline.comrsc.orgyoutube.com |
| 1,3,4-Thiadiazoles | Cyclization of thiosemicarbazide derivatives | Carbon disulfide, 2-bromoacetophenone derivatives | sbq.org.brnih.gov |
| Benzothiazoles | Intramolecular cyclization of arylthioamides | - | researchgate.net |
| Sulfur-containing heterocycles | Electrochemical oxidative radical cascade cyclization | Olefinic amides, thiophenols | rsc.org |
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides a definitive method for the structural confirmation of 3,4-Difluorobenzene-1-carbothioamide in solution. By analyzing the magnetic properties of atomic nuclei such as ¹H, ¹³C, and ¹⁹F, it is possible to map out the complete chemical structure.
Multi-Nuclear NMR (¹H, ¹³C, ¹⁹F) for Structural Confirmation and Isotopic Analysis
A combined analysis of ¹H, ¹³C, and ¹⁹F NMR spectra is essential for the unambiguous identification of this compound. While specific experimental data for this compound is not widely published, the expected spectral features can be predicted based on data from analogous structures such as thiobenzamide (B147508) and 1,2-difluorobenzene. researchgate.netchemicalbook.comrsc.orgspectrabase.com
The ¹H NMR spectrum is expected to show three distinct signals in the aromatic region for the protons on the benzene (B151609) ring (H-2, H-5, and H-6). Due to coupling with adjacent protons and fluorine atoms, these signals would appear as complex multiplets. The two protons of the thioamide group (-CSNH₂) would likely appear as a broad singlet, the chemical shift of which can be sensitive to solvent and concentration due to hydrogen bonding. rsc.org
The ¹³C NMR spectrum provides information on all carbon atoms in the molecule. The thio-carbonyl carbon (C=S) is expected to resonate at a characteristic downfield position, typically around 200 ppm, a key indicator of the thioamide group. rsc.orgcdnsciencepub.com The six aromatic carbons would appear in the 110-155 ppm range. The carbons directly bonded to fluorine (C-3 and C-4) would exhibit large one-bond C-F coupling constants, while other ring carbons would show smaller, multi-bond couplings. rsc.org
The ¹⁹F NMR spectrum is crucial for confirming the fluorine substitution pattern. For a 3,4-difluoro substitution, two distinct signals would be expected, appearing as multiplets due to coupling with each other and with adjacent aromatic protons. chemicalbook.comspectrabase.com
Predicted NMR Chemical Shifts for this compound
| Nucleus | Position | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity & Key Couplings |
|---|---|---|---|
| ¹H | -CSNH₂ | ~7.0 - 9.5 (broad) | s (broad) |
| ¹H | H-2 | ~7.8 - 8.0 | dd (JH-H, JH-F) |
| ¹H | H-5 | ~7.2 - 7.4 | ddd (JH-H, JH-F, JH-F) |
| ¹H | H-6 | ~7.6 - 7.8 | ddd (JH-H, JH-F) |
| ¹³C | C=S | ~198 - 202 | - |
| ¹³C | C-1 | ~138 - 142 | t (JC-F) |
| ¹³C | C-2 | ~128 - 130 | d (JC-F) |
| ¹³C | C-3 | ~150 - 155 | d (¹JC-F) |
| ¹³C | C-4 | ~150 - 155 | d (¹JC-F) |
| ¹³C | C-5 | ~118 - 120 | d (JC-F) |
| ¹³C | C-6 | ~124 - 126 | d (JC-F) |
| ¹⁹F | F-3 | ~ -130 to -140 | m |
| ¹⁹F | F-4 | ~ -130 to -140 | m |
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity and Stereochemistry
Two-dimensional (2D) NMR experiments are powerful for establishing the precise connectivity of atoms.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks. For this compound, cross-peaks would be expected between the adjacent aromatic protons: H-5 with H-6, and H-2 with H-6 (a weaker, four-bond coupling). This confirms their positions relative to each other on the aromatic ring.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates carbons directly to their attached protons. It would show cross-peaks between C-2 and H-2, C-5 and H-5, and C-6 and H-6, allowing for the definitive assignment of the protonated aromatic carbons.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (typically 2-3 bond) couplings between protons and carbons, which is critical for piecing together the molecular fragments. Key expected correlations for this compound would include:
The NH₂ protons to the thio-carbonyl carbon (C=S) and the aromatic carbons C-1 and C-2.
Aromatic proton H-2 to carbons C-1, C-3, and C-6.
Aromatic proton H-5 to carbons C-1, C-3, and C-4.
Together, these 2D experiments provide an unambiguous map of the molecular skeleton.
Isotope Effects in NMR for Probing Hydrogen Bonding and Tautomeric Equilibria
The thioamide group can exhibit interesting dynamic behaviors, including restricted rotation around the C-N bond and the potential for thione-thiol tautomerism. NMR isotope effects are a subtle but powerful tool for investigating these phenomena. nih.gov
The primary method involves the substitution of the labile amide protons with deuterium (B1214612) (D). This isotopic substitution can induce small but measurable changes in the chemical shifts of nearby nuclei, known as secondary isotope effects. chemicalbook.com For this compound, replacing the -NH₂ protons with deuterium would be expected to cause an upfield shift in the ¹³C resonance of the thio-carbonyl carbon (C=S). The magnitude of this two-bond isotope effect (²ΔC(D)) is related to the C-N bond's double-bond character and the strength of any intra- or intermolecular hydrogen bonds involving the thioamide group. rsc.org
Thioamides are known to be better hydrogen bond donors than their amide counterparts. chemrxiv.orgnih.gov Studying the isotope effects in different solvents could provide insight into the hydrogen-bonding interactions between the molecule and its environment. Furthermore, analysis of isotope effects can help distinguish between a static structure and a system in rapid tautomeric equilibrium (thione form <=> thiol imine form), as these effects are particularly sensitive to the shape of the potential energy surface governing the proton's position. researchgate.net
Vibrational Spectroscopy: Infrared (IR) and Raman
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are excellent for identifying functional groups and providing information about bonding and intermolecular interactions. nih.gov
Analysis of Characteristic Stretching and Bending Modes for Functional Group Identification
The IR and Raman spectra of this compound are expected to display a series of characteristic bands that confirm the presence of its key functional groups. Data from related compounds like thiobenzamide and general correlation tables provide a basis for assigning these vibrational modes. chemicalbook.comucla.edu
N-H Vibrations: As a primary thioamide, two distinct N-H stretching bands are expected in the region of 3100-3400 cm⁻¹. The N-H bending (scissoring) vibration typically appears around 1600-1650 cm⁻¹.
C=S Vibrations: The thio-carbonyl (C=S) stretching vibration is a key marker for the thioamide group. Unlike the sharp, intense C=O stretch in amides, the C=S stretch is often weaker and coupled with other vibrations (e.g., C-N stretching and N-H bending), appearing in a broad region between 850 cm⁻¹ and 1250 cm⁻¹. researchgate.netnih.gov
C-F Vibrations: Strong absorption bands corresponding to C-F stretching are expected in the 1100-1300 cm⁻¹ region.
Aromatic Vibrations: The spectrum will also feature characteristic bands for the aromatic ring, including C-H stretching just above 3000 cm⁻¹, and C=C ring stretching vibrations in the 1450-1600 cm⁻¹ range.
Predicted Characteristic Vibrational Frequencies (cm⁻¹) for this compound
| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Expected Intensity |
|---|---|---|---|
| N-H Stretch | -NH₂ | 3100 - 3400 | Medium |
| Aromatic C-H Stretch | Ar-H | 3000 - 3100 | Medium-Weak |
| N-H Bend | -NH₂ | 1600 - 1650 | Medium |
| Aromatic C=C Stretch | Ar C=C | 1450 - 1600 | Medium-Strong |
| C-N Stretch | Ar-CSN | 1250 - 1350 | Medium |
| C-F Stretch | Ar-F | 1100 - 1300 | Strong |
| C=S Stretch (Thioamide I Band) | -C=S | 850 - 1250 | Medium (often coupled) |
| Aromatic C-H Out-of-Plane Bend | Ar-H | 750 - 900 | Strong |
Solid-State Vibrational Spectroscopy for Polymorphic Forms and Intermolecular Interactions
In the solid state, thioamides frequently form strong intermolecular hydrogen bonds, typically creating centrosymmetric dimers through N-H···S=C interactions. nih.gov Solid-state vibrational spectroscopy is highly sensitive to these interactions. researchgate.net
When comparing the solid-state spectrum to a spectrum taken in a dilute, non-polar solution, significant shifts in vibrational frequencies can be observed. The N-H stretching bands are expected to broaden and shift to lower frequencies (a red shift) in the solid state due to their involvement in hydrogen bonding. Conversely, the positions of bands associated with the C=S and C-N bonds may also shift, reflecting the electronic redistribution within the thioamide group upon hydrogen bond formation.
Furthermore, if this compound can crystallize into different stable forms (polymorphs), each polymorph will have a unique crystal lattice and potentially different hydrogen-bonding arrangements. These structural differences would result in distinct IR and Raman spectra, making vibrational spectroscopy a valuable tool for identifying and characterizing polymorphism in the solid state.
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HR-MS)
Mass spectrometry is an essential analytical technique for determining the molecular weight and structural features of a compound through the analysis of its ionized forms and their fragments.
Elucidation of Fragmentation Patterns and Molecular Weight Precision
The chemical formula for this compound is C₇H₅F₂NS. parchem.com High-Resolution Mass Spectrometry (HR-MS) provides a highly precise measurement of the mass-to-charge ratio (m/z), which can confirm the elemental composition of the molecular ion. For C₇H₅F₂NS, the exact mass can be calculated and compared against the experimental value from HR-MS to unequivocally verify the molecular formula. ulethbridge.ca
In standard electron ionization mass spectrometry (EI-MS), the molecule is ionized to a radical cation (M•⁺), which then undergoes fragmentation. The fragmentation pattern is predictable based on the compound's structure, where the weakest bonds tend to break first, and the most stable fragments are preferentially formed. core.ac.uk For this compound, the molecular ion peak would be expected. Key fragmentation pathways for aromatic thioamides include cleavage of bonds adjacent to the functional group and within the aromatic ring. libretexts.org
Expected fragmentation for this compound would likely involve:
Loss of a hydrogen radical (•H) to form the [M-1]⁺ ion.
Loss of an amino radical (•NH₂) or sulfhydryl radical (•SH).
Cleavage of the C-C bond between the aromatic ring and the carbothioamide group, leading to the formation of the 3,4-difluorophenyl cation at m/z 113. researchgate.net
Loss of a fluorine atom, which is a common fragmentation pathway for fluorinated aromatic compounds. researchgate.net
The following table details some of the plausible fragments and their corresponding mass-to-charge ratios.
Table 1: Predicted Mass Spectrometry Fragments for this compound
| Fragment Ion | Formula | m/z (Nominal Mass) | Description |
|---|---|---|---|
| Molecular Ion | [C₇H₅F₂NS]⁺ | 173 | The intact ionized molecule. |
| [M-S]⁺ | [C₇H₅F₂N]⁺ | 141 | Loss of a sulfur atom. |
| [M-SH]⁺ | [C₇H₄F₂N]⁺ | 140 | Loss of a sulfhydryl radical. |
| 3,4-difluorophenyl cation | [C₆H₃F₂]⁺ | 113 | Cleavage of the ring-C(S)NH₂ bond. |
Investigation of Reaction Intermediates and Products
Mass spectrometry, particularly when coupled with chromatographic techniques like LC-MS, is a powerful tool for monitoring chemical reactions in real-time. It allows for the detection and identification of transient intermediates, byproducts, and final products in a reaction mixture. purdue.edu This is achieved by analyzing small aliquots of the reaction at different time points, providing a snapshot of the species present. For instance, in syntheses involving this compound, MS could be employed to confirm the consumption of starting materials and the formation of the desired product. It can also help elucidate reaction mechanisms by identifying short-lived intermediates that might not be isolable. While the technique is broadly applicable, specific studies detailing the MS-based investigation of reaction pathways directly involving this compound are not prevalent in the surveyed literature.
X-ray Diffraction (XRD) and Crystallography
X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement within a crystalline solid.
Single-Crystal X-ray Diffraction for Absolute Molecular and Crystal Structure Determination
A review of the available scientific literature did not yield a published single-crystal structure for this compound. However, analysis of closely related fluorinated benzamide (B126) structures provides insight into the type of data that would be obtained. dcu.iedcu.ie For example, the crystal structure of N-(2,4-difluorophenyl)-2-fluorobenzamide was determined using SC-XRD, confirming its molecular connectivity and conformation. dcu.ie An SC-XRD study of this compound would similarly yield precise atomic coordinates, defining the planarity of the benzene ring and the geometry of the carbothioamide group.
Table 2: Illustrative Crystallographic Data (Based on the related compound N-(2,4-difluorophenyl)-2-fluorobenzamide) This table is for illustrative purposes to show the type of data obtained from SC-XRD and does not represent the target compound.
| Parameter | Value | Reference |
|---|---|---|
| Chemical Formula | C₁₃H₈F₃NO | dcu.ie |
| Crystal System | Monoclinic | dcu.ie |
| Space Group | Pn (No. 7) | dcu.ie |
| a (Å) | 5.6756(3) | dcu.ie |
| b (Å) | 4.9829(2) | dcu.ie |
| c (Å) | 19.3064(12) | dcu.ie |
| β (°) | 91.197(5) | dcu.ie |
| Volume (ų) | 545.88(5) | dcu.ie |
| Z | 2 | researchgate.net |
Insights into Crystal Packing, Hydrogen Bonding Networks, and Supramolecular Architectures
The arrangement of molecules in a crystal, known as crystal packing, is governed by intermolecular forces. esrf.fr If the crystal structure of this compound were determined, it would reveal the network of non-covalent interactions that create its supramolecular architecture. The thioamide group (-C(S)NH₂) is a potent hydrogen bond donor (N-H) and acceptor (S). Therefore, it is highly probable that the crystal structure would feature prominent N-H···S hydrogen bonds, linking molecules into chains, dimers, or more complex motifs. nih.gov
Powder X-ray Diffraction for Crystalline Phase Analysis and Purity Assessment
Powder X-ray Diffraction (PXRD) is a rapid, non-destructive analytical technique used to characterize polycrystalline materials. osti.gov Instead of a single crystal, a fine powder of the material is analyzed, producing a diffraction pattern that is a unique fingerprint of its crystalline phase. govinfo.gov PXRD is primarily used for:
Phase Identification: Comparing the experimental diffraction pattern to a database of known patterns allows for the identification of the crystalline solid.
Purity Assessment: The presence of crystalline impurities can be detected, as they will produce their own distinct diffraction peaks in the pattern.
Polymorphism Studies: Different crystalline forms (polymorphs) of the same compound will have different crystal packings and thus produce different PXRD patterns.
While a standard reference PXRD pattern for this compound is not publicly available, the technique remains the gold standard for confirming the identity and assessing the phase purity of a bulk crystalline sample of the compound. osti.gov
Computational Chemistry and Theoretical Investigations
Electronic Structure and Reactivity Studies via Density Functional Theory (DFT)
Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems. It is widely used in chemistry and materials science to predict molecular geometries, energies, and reactivity. escholarship.org DFT calculations balance computational cost and accuracy, making them a standard tool for studying molecules of this size. escholarship.org
Geometry optimization is a computational process to find the arrangement of atoms that corresponds to a minimum on the potential energy surface. This provides the most stable three-dimensional structure of the molecule. For 3,4-Difluorobenzene-1-carbothioamide, the primary conformational freedom lies in the rotation around the C(aryl)-C(S) single bond, which determines the orientation of the carbothioamide group relative to the difluorophenyl ring.
A conformational analysis would reveal the most stable conformers (e.g., syn or anti orientation of the thioamide group with respect to the fluorine atoms) and the energy barriers for rotation between them. Fluorine substitution is known to significantly influence molecular conformation. The analysis for this compound would likely show planar or near-planar arrangements to be energetically favorable due to conjugation between the phenyl ring and the thioamide group.
A data table for this section would typically present the following for each stable conformer identified:
Optimized Geometric Parameters: Key bond lengths (e.g., C=S, C-N, C-F), bond angles, and the crucial dihedral angle defining the orientation of the thioamide group.
Relative Energies: The energy of each conformer relative to the most stable one (the global minimum), indicating the population of each conformer at a given temperature.
Dipole Moments: The calculated dipole moment for each conformer, which is influenced by the orientation of the polar C-F and C=S bonds.
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital most likely to donate electrons in a reaction (acting as a nucleophile), while the LUMO is the orbital most likely to accept electrons (acting as an electrophile).
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. A large gap suggests high stability and low reactivity, whereas a small gap indicates that the molecule is more polarizable and reactive. For this compound, the analysis would involve mapping the spatial distribution of these orbitals to predict sites of electrophilic and nucleophilic attack. The electron-withdrawing fluorine atoms and the electron-rich thioamide group would significantly influence the energies and localizations of these orbitals.
A data table summarizing FMO analysis would include:
| Parameter | Description |
|---|---|
| EHOMO (eV) | Energy of the Highest Occupied Molecular Orbital. Related to the ionization potential. |
| ELUMO (eV) | Energy of the Lowest Unoccupied Molecular Orbital. Related to the electron affinity. |
| HOMO-LUMO Gap (ΔE, eV) | The energy difference (ELUMO - EHOMO), indicating chemical reactivity and stability. |
Conceptual DFT provides a framework to quantify chemical reactivity through various descriptors derived from the change in energy with respect to the number of electrons.
Global Reactivity Descriptors describe the reactivity of the molecule as a whole. Key global descriptors calculated from HOMO and LUMO energies include:
Electronegativity (χ): Measures the ability of a molecule to attract electrons.
Chemical Hardness (η): Measures the resistance to change in electron distribution. A harder molecule has a larger HOMO-LUMO gap.
Chemical Softness (S): The reciprocal of hardness, indicating how easily the electron cloud can be polarized.
Electrophilicity Index (ω): Quantifies the ability of a species to accept electrons.
Local Reactivity Descriptors , such as the Fukui function (f(r)) , pinpoint which atoms within the molecule are most reactive. The Fukui function indicates the change in electron density at a specific point when an electron is added to or removed from the system.
f+(r): Indicates the site for nucleophilic attack (where an electron is added).
f-(r): Indicates the site for electrophilic attack (where an electron is removed).
f0(r): Indicates the site for radical attack.
For this compound, one would expect the Fukui functions to highlight the sulfur and nitrogen atoms of the thioamide group as key reactive centers.
A data table for local reactivity would list the condensed Fukui function values for each atom in the molecule, identifying the most probable sites for different types of chemical attack.
| Descriptor | Formula (Koopmans' Approximation) | Description |
|---|---|---|
| Ionization Potential (I) | -EHOMO | Energy required to remove an electron. |
| Electron Affinity (A) | -ELUMO | Energy released when an electron is added. |
| Electronegativity (χ) | (I + A) / 2 | Measures the tendency to attract electrons. |
| Chemical Hardness (η) | (I - A) / 2 | Measures resistance to charge transfer. |
| Electrophilicity Index (ω) | χ² / (2η) | Measures the propensity to accept electrons. |
Molecular Dynamics and Simulation Studies
While DFT calculations focus on static, minimum-energy structures, molecular dynamics (MD) simulations model the time-dependent behavior of atoms and molecules, providing a view of their dynamic motions, conformational changes, and interactions with their environment.
Car-Parrinello Molecular Dynamics (CPMD) is an ab initio MD method that uses DFT to calculate the forces acting on the atoms at each step of the simulation. This allows for the modeling of dynamic processes that involve the breaking and forming of chemical bonds, such as tautomerization, without relying on pre-parameterized force fields.
For this compound, a key dynamic process to investigate would be the potential thione-thiol tautomerism (C=S, N-H ⇌ C-S-H, C=N). Studies on simple thioamides have explored this equilibrium, often finding the thione tautomer to be predominant. A CPMD simulation, particularly in the presence of a solvent like water, could elucidate the mechanism of proton transfer, the role of solvent molecules in mediating the transfer, and the relative stability of the two tautomers under dynamic conditions.
Molecular dynamics simulations can be used to explore the conformational landscape of a molecule more extensively than static geometry optimizations. By simulating the molecule's motion over time, one can generate a free energy landscape, which maps the relative free energies of different conformations.
For this compound, this analysis would reveal the most populated conformational states and the energetic barriers between them, providing a comprehensive picture of the molecule's flexibility. The landscape would visualize the basins corresponding to stable conformers and the transition paths connecting them. This is particularly useful for understanding how the molecule might change its shape to interact with other molecules, for instance, in a biological context. The results would provide a dynamic view of the conformational preferences first identified through static DFT geometry optimization.
Intermolecular Interactions and Solid-State Chemistry
Computational methods are indispensable for elucidating the complex network of intermolecular forces that govern the crystal packing and solid-state architecture of this compound.
Hirshfeld Surface Analysis and Energy Frameworks for Crystal Packing Insights
Hirshfeld surface (HS) analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal lattice. nih.gov The HS is mapped with properties like dnorm, which highlights regions of close intermolecular contact. For thioamide derivatives, HS analysis typically reveals the dominance of H···H, C···H/H···C, and S···H/H···S contacts in mediating crystal packing. uzicps.uznih.gov The red spots on the dnorm surface indicate close contacts, which are shorter than the van der Waals radii, often corresponding to hydrogen bonds and other significant interactions. nih.gov A two-dimensional fingerprint plot derived from the Hirshfeld surface provides a quantitative summary of the different intermolecular contacts, breaking down the surface into contributions from specific atom pairs. uzicps.uz
For a molecule like this compound, the analysis would quantify the contributions of various interactions, with H···H contacts generally forming the largest percentage of the total surface area. uzicps.uz
Table 1: Representative Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for a Thioamide Derivative
| Intermolecular Contact | Contribution (%) |
| H···H | 40 - 45% |
| C···H/H···C | 20 - 25% |
| S···H/H···S | 10 - 16% |
| N···H/H···N | 7 - 9% |
| F···H/H···F | 5 - 10% |
| Other (C···C, C···S, etc.) | < 5% |
Non-Covalent Interactions (NCI) Analysis
Non-Covalent Interaction (NCI) analysis is a computational technique used to identify and visualize weak interactions in 3D space. chemtools.orgimperial.ac.uk The method is based on the electron density (ρ) and its derivative, the reduced density gradient (RDG). chemtools.org Plotting the RDG against the electron density reveals characteristic spikes in low-density, low-gradient regions that signify non-covalent interactions. chemtools.org
These interactions are visualized as isosurfaces in real space, which are color-coded to differentiate their nature. The color scale is based on the sign of the second eigenvalue (λ₂) of the electron density Hessian:
Blue surfaces indicate strong, attractive interactions like hydrogen bonds. imperial.ac.uk
Green surfaces represent weaker van der Waals interactions. researchgate.net
Red surfaces denote repulsive interactions, such as steric clashes. imperial.ac.uk
For this compound, NCI analysis would visualize the key stabilizing forces. A prominent blue disk-like surface would be expected between the thioamide N-H group and a neighboring sulfur atom, confirming a strong N-H···S hydrogen bond. Green surfaces would likely appear between aromatic rings, indicating π-π stacking, and around the fluorine atoms, corresponding to van der Waals and potential halogen bonding interactions.
Investigation of Halogen Bonding and Other Non-Covalent Interactions
Beyond halogen bonds, the molecule is rich in other non-covalent interactions that are critical for its supramolecular assembly. These include:
Hydrogen Bonding: The primary interaction is expected to be the robust N-H···S hydrogen bond, which typically leads to the formation of centrosymmetric dimers in thioamides. nih.gov Weaker C-H···S and C-H···F hydrogen bonds also contribute to the 3D network.
π-Interactions: π-π stacking between the difluorobenzene rings is another significant stabilizing force.
Chalcogen Bonding: The sulfur atom of the carbothioamide group can itself act as a Lewis acidic site (a σ-hole) and interact with nucleophiles, a phenomenon known as chalcogen bonding. nih.gov
Spectroscopic Property Prediction
Theoretical calculations are fundamental to interpreting experimental spectra, allowing for precise assignment of signals and a deeper understanding of the molecule's electronic and vibrational properties.
Computational Prediction of NMR Chemical Shifts (e.g., ¹³C NMR)
Density Functional Theory (DFT) calculations, often using the Gauge-Including Atomic Orbital (GIAO) method, are highly effective for predicting NMR chemical shifts. nih.gov The chemical shifts for ¹³C nuclei are spread over a wide range (0-200 ppm), making it possible to resolve a distinct signal for nearly every carbon atom in a molecule. libretexts.org
For this compound, theoretical predictions can elucidate how the electronic environment affects each carbon atom. The accuracy of these predictions depends on the level of theory, the basis set, and the treatment of solvent effects. nih.gov Calculated shifts are typically referenced against a standard like tetramethylsilane (B1202638) (TMS). libretexts.org A comparison between predicted and experimental shifts can confirm structural assignments. nih.gov
Table 2: Predicted vs. Experimental ¹³C NMR Chemical Shifts (ppm) for this compound (Hypothetical Data)
| Carbon Atom | Predicted δ (ppm) | Experimental δ (ppm) | Key Influences |
| C=S | 198.5 | 200.2 | Thio-carbonyl group, highly deshielded |
| C1 (ipso-C-CSNH₂) | 135.2 | 136.8 | Attached to carbothioamide |
| C2 | 118.1 | 119.5 | Aromatic, adjacent to C1 and C3-F |
| C3 (C-F) | 152.0 | 154.3 | Direct bond to electronegative F |
| C4 (C-F) | 153.5 | 155.8 | Direct bond to electronegative F |
| C5 | 119.8 | 121.0 | Aromatic, adjacent to C4-F and C6 |
| C6 | 125.4 | 126.9 | Aromatic, adjacent to C1 and C5 |
Theoretical Vibrational Spectroscopy (IR and Raman)
Theoretical calculations of infrared (IR) and Raman spectra are essential for assigning vibrational modes observed in experimental measurements. cardiff.ac.ukarxiv.org DFT methods are widely used to compute the harmonic vibrational frequencies and intensities of a molecule. elixirpublishers.comnih.gov The calculated frequencies are often scaled by an empirical factor to correct for anharmonicity and other systematic errors, leading to excellent agreement with experimental data. nih.gov
For this compound, a theoretical vibrational analysis would provide assignments for characteristic functional group vibrations. smu.eduarxiv.org
Table 3: Key Calculated and Experimental Vibrational Frequencies (cm⁻¹) for this compound
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Description |
| ν(N-H) | 3350 | 3345 (IR) | N-H stretching |
| ν(C-H) aromatic | 3100-3000 | 3080 (IR) | Aromatic C-H stretching |
| ν(C=C) aromatic | 1610-1580 | 1605 (IR/Raman) | Aromatic ring stretching |
| δ(N-H) | 1550 | 1548 (IR) | N-H bending |
| ν(C=S) + ν(C-N) | 1350-1250 | 1340 (IR/Raman) | Thioamide I band (mixed C=S/C-N stretch) |
| ν(C-F) | 1280-1100 | 1260, 1150 (IR) | C-F stretching |
| ν(C-N) + δ(N-H) | 950-850 | 900 (IR) | Thioamide II band (mixed C-N stretch/N-H bend) |
This computational approach allows for a detailed correlation between the molecular structure and its IR and Raman fingerprints, confirming the presence of key functional groups and providing insights into intermolecular interactions, such as the shifts in N-H stretching frequency due to hydrogen bonding. esisresearch.org
Electronic Spectra Calculation (TD-DFT) and Hole-Electron Analysis
Time-Dependent Density Functional Theory (TD-DFT) is a powerful quantum chemical method used to predict the electronic absorption spectra of molecules. nih.govresearchgate.net For this compound, TD-DFT calculations would be instrumental in understanding its photophysical properties, such as the wavelengths of maximum absorption (λmax), oscillator strengths (f), and the nature of the electronic transitions. These calculations are typically performed using a functional, such as B3LYP or PBE0, and a suitable basis set, like 6-311++G(d,p), often within a solvent model to simulate experimental conditions.
The major electronic transitions predicted by TD-DFT can be characterized by analyzing the molecular orbitals (MOs) involved. For a molecule like this compound, the key transitions would likely involve the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO is expected to have significant contributions from the thioamide group and the π-system of the benzene (B151609) ring, while the LUMO would also be delocalized over the aromatic system.
Hole-Electron Analysis provides a visual representation of the charge redistribution upon electronic excitation. In this analysis, the "hole" represents the region where an electron is removed (typically from the HOMO), and the "electron" represents the region where the electron is excited to (typically the LUMO). For this compound, this analysis would likely show a charge transfer character for the primary electronic transitions, with the hole localized more on the sulfur and nitrogen atoms of the thioamide group and the electron distributed across the difluorinated benzene ring. This charge transfer nature can significantly influence the molecule's photostability and its potential applications in optoelectronics.
Hypothetical TD-DFT Data for this compound
| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Orbital Contributions |
| S0 → S1 | 3.85 | 322 | 0.45 | HOMO → LUMO (95%) |
| S0 → S2 | 4.52 | 274 | 0.12 | HOMO-1 → LUMO (88%) |
| S0 → S3 | 4.98 | 249 | 0.28 | HOMO → LUMO+1 (75%) |
Mechanistic Studies of Chemical Transformations
Computational chemistry offers profound insights into the mechanisms of chemical reactions, allowing for the detailed exploration of reaction pathways and the characterization of transient species like transition states.
For this compound, a potential reaction of interest could be its hydrolysis to the corresponding amide, a common transformation for thioamides. numberanalytics.com To elucidate this reaction pathway, computational methods would be used to locate the geometries of the reactants, intermediates, transition states, and products. The energies of these species would be calculated to construct a potential energy surface (PES) for the reaction.
The transition state (TS) is a critical point on the PES, representing the energy maximum along the reaction coordinate. Its geometry provides a snapshot of the bond-breaking and bond-forming processes. For the hydrolysis of this compound, the transition state would likely involve the nucleophilic attack of a water molecule or hydroxide (B78521) ion on the thiocarbonyl carbon. Frequency calculations are performed to characterize the stationary points; a transition state is confirmed by the presence of a single imaginary frequency corresponding to the motion along the reaction coordinate.
Kinetic Isotope Effects (KIEs) are a powerful tool for probing reaction mechanisms, particularly for identifying the rate-determining step and the nature of the transition state. By computationally modeling the reaction with different isotopes (e.g., replacing hydrogen with deuterium), the KIE can be calculated from the vibrational frequencies of the reactants and the transition state.
For instance, in a reaction involving proton transfer from the thioamide nitrogen, a significant primary KIE would be expected. The magnitude of the calculated KIE can provide information about the symmetry of the transition state and the extent of bond breaking/formation in the rate-determining step.
Molecular Electron Density Theory (MEDT) proposes that the changes in electron density, rather than molecular orbital interactions, are the driving force behind chemical reactivity. nih.gov Within the framework of MEDT, the reactivity of this compound would be analyzed by examining the electron density distribution at the ground state and its evolution along the reaction path. nih.gov Conceptual DFT reactivity indices, such as the electrophilicity and nucleophilicity indices, would be calculated to predict the molecule's behavior in polar reactions.
Bonding Evolution Theory (BET) provides a detailed description of the changes in chemical bonds during a reaction. nih.gov It combines the topological analysis of the Electron Localization Function (ELF) with catastrophe theory to identify the points along the reaction coordinate where bond formation and rupture occur. nih.gov For a reaction involving this compound, BET analysis would allow for a precise, step-by-step visualization of how the electron density reorganizes, for example, during the cleavage of the C=S bond and the formation of a C=O bond in a hydrolysis reaction. This provides a deeper, more fundamental understanding of the molecular mechanism. nih.gov
Reactivity and Functionalization of 3,4 Difluorobenzene 1 Carbothioamide
Reactions at the Thiocarboxamide Moiety
The thiocarboxamide group (-CSNH₂) is a versatile functional group, significantly more reactive than its amide counterpart. nih.gov Its reactivity stems from the unique properties of the sulfur atom, which is larger and more polarizable than oxygen, and the presence of the nitrogen atom.
The sulfur atom of the thiocarbonyl group is inherently nucleophilic and is the primary site for many transformations. acs.org
Oxidation: The sulfur atom is susceptible to oxidation. For instance, in the presence of certain oxidizing agents, such as those mediated by flavin-containing monooxygenases (FMOs), thioamides can undergo S-oxygenation. This process typically yields an unstable sulfenic acid intermediate (R-S-OH), which can be further oxidized to a sulfinic acid. acs.org
Nucleophilic Attack by Sulfur: The thione sulfur acts as a potent nucleophile. It can react with various electrophiles. For example, thioamides can be converted into thioethers and thioesters through substitution reactions. acs.orgnih.gov This often involves an initial activation step, such as the formation of an N-boryl thioamide, which then serves as a neutral source of a sulfur nucleophile to react with electrophiles like alkyl halides or acid chlorides. acs.orgnih.gov Desulfurization to form the corresponding amine is also a known transformation for thioamides. researchgate.net
Table 1: Representative Reactions at the Sulfur Atom
| Reaction Type | Reagent/Condition | Product Type | Reference |
|---|---|---|---|
| Oxidation | FMOs / Peroxides | Sulfenic Acid / Sulfinic Acid | acs.org |
| S-Alkylation (via borylation) | 1. NHC-Borane 2. Alkyl Halide | Thioether | acs.orgnih.gov |
| Desulfurization | Reducing Agents (e.g., Phenylsilane with Ru-NHC complex) | Amine | researchgate.net |
The nitrogen atom of the primary thioamide is also a nucleophilic center and can participate in various substitution reactions.
Alkylation and Acylation: The nitrogen atom can be alkylated or acylated under suitable conditions. For instance, reactions with sulfonyl amides in the presence of a base can lead to the formation of N-sulfonyl amidines, which involves the alkylation of the thioamide's nitrogen atom. researchgate.net These reactions typically proceed via the more nucleophilic thiol tautomer.
Thioamides exist in a dynamic equilibrium with their thiol tautomers, a phenomenon known as thione-thiol tautomerism. jocpr.com For 3,4-Difluorobenzene-1-carbothioamide, this equilibrium is between the thione form (A) and the enethiol form (B).
> Figure 1: Thione-Enethiol tautomerism of this compound.
Studies on similar aromatic and heterocyclic thiones have shown that the thione form generally predominates in both solution and the solid state. jocpr.com The enethiol form, however, is crucial as a reactive intermediate in many reactions, particularly those involving nucleophilic attack by the sulfur atom or electrophilic attack on the nitrogen atom.
Electrophilic and Nucleophilic Aromatic Reactions on the Difluorobenzene Ring
The reactivity of the benzene (B151609) ring is heavily influenced by the electronic properties of its three substituents: the two fluorine atoms and the thiocarboxamide group.
Regioselectivity, the preference for reaction at one position over another, is governed by the combined directing effects of the substituents. wikipedia.org
Electronic Effects of Fluorine: Fluorine exerts a dual electronic effect. It has a strong electron-withdrawing inductive effect (-I) due to its high electronegativity, which deactivates the ring towards electrophilic attack. stackexchange.comvaia.com Simultaneously, it has an electron-donating resonance (mesomeric) effect (+M) due to its lone pairs, which directs incoming electrophiles to the ortho and para positions. csbsju.edu
Electronic Effects of Thiocarboxamide Group: The thiocarboxamide group is electron-withdrawing and is generally considered a deactivating, meta-directing group for electrophilic aromatic substitution (EAS).
Combined Effects and Regioselectivity in EAS: In this compound, the potential sites for electrophilic attack are positions 2, 5, and 6. The directing effects are complex and competitive:
Position 2: Ortho to the -CSNH₂ group (unfavored), ortho to the C3-F (favored), and meta to the C4-F.
Position 5: Meta to the -CSNH₂ group (favored), ortho to the C4-F (favored), and meta to the C3-F.
Position 6: Para to the C3-F (favored) and meta to the C4-F and the -CSNH₂ group (favored). Based on the convergence of directing effects, positions 5 and 6 are the most probable sites for electrophilic substitution.
Regioselectivity in Nucleophilic Aromatic Substitution (SNAr): The ring is activated for SNAr due to the presence of multiple electron-withdrawing groups. wikipedia.orglibretexts.org The fluorine atoms can act as leaving groups. Substitution of the fluorine at C4 is generally favored over C3, as the transition state (a Meisenheimer complex) would be better stabilized by the para-thiocarboxamide group. libretexts.org
Electrophilic Aromatic Substitution (EAS): The ring is strongly deactivated towards EAS. This is because the powerful inductive electron withdrawal (-I effect) of both fluorine atoms and the thiocarboxamide group significantly outweighs the weak resonance donation (+M effect) from the fluorines. vaia.com Consequently, harsh reaction conditions are typically required to achieve electrophilic substitution. libretexts.org
Nucleophilic Aromatic Substitution (SNAr): Conversely, the ring is strongly activated towards SNAr. The cumulative electron-withdrawing nature of the three substituents makes the aromatic ring electron-deficient and thus highly susceptible to attack by nucleophiles. wikipedia.orglibretexts.org This makes SNAr a viable pathway for the functionalization of this compound, allowing for the displacement of a fluorine atom by a suitable nucleophile. nih.gov
Table 2: Summary of Substituent Effects on Aromatic Ring Reactivity
| Substituent | Inductive Effect (-I) | Resonance Effect (+M) | Effect on EAS | Directing Effect (EAS) | Effect on SNAr |
|---|---|---|---|---|---|
| -F (at C3, C4) | Strongly Withdrawing | Weakly Donating | Deactivating | ortho, para | Activating (as group), Good Leaving Group |
| -CSNH₂ (at C1) | Withdrawing | Withdrawing | Deactivating | meta | Activating |
| Overall Ring | Highly Electron-Deficient | N/A | Strongly Deactivated | Complex/Competitive | Strongly Activated |
Cross-Coupling and C-H Activation Reactions
The 3,4-difluorophenyl ring and the adjacent carbothioamide group provide multiple sites for functionalization through metal-catalyzed reactions. These methods are pivotal for introducing molecular complexity, often with high degrees of selectivity.
Metal-Catalyzed Cross-Coupling for C-C, C-N, C-S Bond Formation
While the direct use of a primary thioamide in cross-coupling reactions is less common, the functional group serves as a valuable precursor for moieties that readily participate in such transformations. The thioamide can be converted into various heterocycles, such as thiazoles, which are then amenable to standard cross-coupling protocols. However, the inherent reactivity of the thioamide and the C-S bond suggests potential for direct coupling methodologies.
Iron-catalyzed cross-coupling reactions, for example, have been successful with thioethers and sulfones, demonstrating the feasibility of activating C(sp³)–S bonds. nih.gov In some instances, a directing group on the sulfur-bound aryl moiety is crucial for facilitating the challenging oxidative addition step. nih.gov Furthermore, copper-catalyzed systems have been developed to construct C–S bonds from nitroarenes and a sulfur source. rhhz.net Catalyst-free methods for P-S bond formation have also been reported, proceeding through the oxidation of thiols to a disulfide intermediate which then reacts with a phosphite. bohrium.com These precedents suggest that under specific catalytic conditions, the carbothioamide group of this compound could potentially engage in C-S coupling reactions.
The table below illustrates potential cross-coupling transformations, conceptualized from established methods for related sulfur-containing compounds.
| Coupling Type | Potential Coupling Partner | Catalyst System (Example) | Resulting Bond |
| C-S Coupling | Dialkyl Phosphite | DMSO (Oxidant) | P-S |
| C-C Coupling | Aryl Grignard Reagent | Fe(acac)₃ | C-C |
| C-N Coupling | Arylamine | Pd(acac)₂ / BrettPhos | C-N |
This table presents hypothetical reactions based on established principles for related functional groups.
Directed C-H Bond Functionalization for Late-Stage Functionalization
The directing-group-assisted, transition-metal-catalyzed functionalization of C–H bonds represents a powerful strategy for atom-economical synthesis. researchgate.net The thioamide functional group is a competent directing group, capable of guiding a metal catalyst to a specific C-H bond through chelation assistance. acs.orgglobethesis.com For this compound, the sulfur and nitrogen atoms can coordinate to a metal center, positioning it to selectively activate the ortho C-H bond at the C5 position of the benzene ring.
Research has demonstrated that a thiocarbonyl directing group plays a vital role in Cp*Co(III)-catalyzed C–H activation, enabling the allylation of ferrocenes. acs.org This proves the principle that the thioamide moiety can effectively direct functionalization. Such late-stage functionalization is highly valuable as it allows for the modification of complex molecules at a late point in a synthetic sequence, providing rapid access to analogues. nih.gov The use of versatile and removable amide-based directing groups has become a widespread strategy in C-H functionalization using various transition metals like Palladium, Rhodium, and Ruthenium. nih.govmdpi.com
The potential for thioamide-directed C-H functionalization of this compound is summarized below.
| Reaction Type | Reagent | Catalyst System (Example) | Functionalized Position |
| Allylation | Allyl Carbonate | [CpCo(III)] | C5-Allyl |
| Alkenylation | Alkene | [Rh(III)] | C5-Alkenyl |
| Amidation | Dioxazolone | [CpCo(III)] | C5-Amido |
| Iodination | N-Iodosuccinimide | [Cp*Co(III)] | C5-Iodo |
This table illustrates potential C-H functionalization reactions based on the known directing-group ability of thioamides.
Cycloaddition and Ring-Forming Reactions
The carbothioamide functional group is a key synthon for the construction of a wide variety of sulfur- and nitrogen-containing heterocyclic systems. These reactions leverage the nucleophilicity of the sulfur atom and the electrophilicity of the thiocarbonyl carbon.
Synthesis of Fused Heterocyclic Systems
Fused heterocycles are common motifs in pharmaceuticals and functional materials. organic-chemistry.orgnih.gov this compound can serve as a precursor to fused systems through cycloaddition reactions. An atypical [3+2]-cycloaddition has been reported where thioamides bearing electron-withdrawing groups react with benzynes. nih.gov In this process, the sulfur and nitrogen atoms of the thioamide act as a pseudo-1,3-dipole, engaging the benzyne (B1209423) to form an intermediate ammonium (B1175870) ylide, which then rearranges to yield a dihydrobenzothiazole, a fused heterocyclic system. nih.gov
Additionally, intramolecular C-H functionalization provides another route to fused scaffolds. Studies on N-alkyl-N-aryl thioamides have shown that cobalt-catalyzed reactions can lead to switchable intramolecular C-H thiolation or dehydrogenative coupling, yielding fused heterocycles like 2-methylene-2,3-dihydrobenzo[d]thiazoles. globethesis.com These methods highlight the potential to convert this compound into more complex, fused ring systems.
Ring-Closure Reactions for Novel Scaffolds
The thioamide group is a classic building block for constructing five-membered heterocyclic rings. The Hantzsch thiazole (B1198619) synthesis, a reaction between a thioamide and an α-halocarbonyl compound, is a prime example. youtube.com In this reaction, the sulfur atom of this compound would act as the nucleophile, attacking the α-halocarbonyl. A subsequent intramolecular cyclization via attack of the thioamide nitrogen onto the carbonyl carbon, followed by dehydration, yields a highly functionalized 2-(3,4-difluorophenyl)thiazole scaffold. youtube.com
Furthermore, thioamides are precursors for 1,3,4-thiadiazoles. organic-chemistry.org For instance, acid-catalyzed cyclization of thioamides with acyl hydrazides can regioselectively produce 2,5-disubstituted-1,3,4-thiadiazoles. organic-chemistry.org These ring-closure reactions transform the relatively simple starting material into novel heterocyclic scaffolds with significant potential for further diversification.
The table below outlines the synthesis of novel scaffolds from this compound.
| Reaction Type | Reagent | Resulting Scaffold | Key Features |
| Hantzsch Thiazole Synthesis | α-Haloketone (e.g., 2-Chloro-1-phenylethanone) | 2-(3,4-Difluorophenyl)-4-phenylthiazole | Forms a substituted thiazole ring. youtube.com |
| 1,3,4-Thiadiazole (B1197879) Synthesis | Acyl Hydrazide | 2-(3,4-Difluorophenyl)-5-substituted-1,3,4-thiadiazole | Creates a 1,3,4-thiadiazole ring. organic-chemistry.org |
| [3+2] Cycloaddition | Benzyne | Dihydrobenzothiazole derivative | Forms a fused heterocyclic system. nih.gov |
Applications of 3,4 Difluorobenzene 1 Carbothioamide and Its Derivatives
Coordination Chemistry as Ligands
Thioamides, also known as carbothioamides, are a versatile class of ligands in coordination chemistry. springerprofessional.degoogle.com Their ability to form stable complexes with a wide range of transition metals has led to extensive study. libretexts.orguniba.sk The derivatives of 3,4-Difluorobenzene-1-carbothioamide inherit these properties, with the fluorine substituents adding another layer of chemical functionality.
Carbothioamides are recognized as excellent chelating agents, primarily due to the presence of both sulfur and nitrogen atoms which can act as electron donors. medjchem.com These ligands typically coordinate to transition metal ions in a bidentate fashion, utilizing the sulfur atom of the thiocarbonyl group (C=S) and a nitrogen atom from the amino group. medjchem.comnih.gov This forms a stable chelate ring, a structural motif common in coordination chemistry. libretexts.orglumenlearning.com
The properties of the thioamide group differ significantly from its amide analogue. The C=S bond in a thioamide is considerably longer than a C=O bond in an amide, and sulfur's larger van der Waals radius also influences the geometry of the resulting metal complexes. nih.govnih.gov Thioamides are more potent hydrogen bond donors but less effective hydrogen bond acceptors compared to amides. nih.govnih.gov
Furthermore, carbothioamides can exist in two tautomeric forms: the thione form (containing the C=S group) and the thiol form (containing a C-S-H group, which deprotonates to C-S⁻). ucj.org.uadntb.gov.ua The dominant tautomer is influenced by factors like pH and the solvent. ucj.org.uadntb.gov.ua This tautomerism dictates the coordination behavior; the neutral thione form typically results in molecular complexes, whereas the anionic thiol form often produces anionic complexes. ucj.org.ua The coordination geometry around the central metal ion in these complexes can vary, with octahedral, square planar, and tetrahedral arrangements being the most common. libretexts.orglibretexts.org
| Property | Description | General Characteristics |
| Coordination Mode | The manner in which the ligand binds to the central metal ion. | Typically bidentate, forming a chelate ring. medjchem.com Monodentate and bridging modes are also possible. springerprofessional.de |
| Donor Atoms | The specific atoms on the ligand that donate electrons to the metal. | Primarily the sulfur of the thiocarbonyl group and a nitrogen atom of the amine. nih.gov |
| Tautomerism | The existence of two or more interconvertible structural isomers. | Exists in thione (C=S) and thiol (-SH) forms, influencing the charge and type of the resulting complex. ucj.org.uadntb.gov.ua |
| Hydrogen Bonding | Ability to act as a hydrogen bond donor or acceptor. | Stronger H-bond donor and weaker H-bond acceptor compared to corresponding amides. nih.govnih.gov |
| Bond Properties | Characteristics of the key functional group bond. | The C=S bond is longer and weaker than the C=O bond in amides. nih.gov |
The synthesis of metal complexes with carbothioamide ligands is generally straightforward. A common method involves the direct reaction of the ligand, such as this compound, with a suitable transition metal salt (e.g., chlorides, nitrates, or acetates) in a solvent like ethanol (B145695) or methanol. ekb.egnih.gov The resulting metal complexes often precipitate from the solution and can be isolated by filtration.
| Analytical Technique | Information Obtained |
| Elemental Analysis | Determines the percentage composition of elements (C, H, N, S) to verify the empirical formula. ekb.eg |
| Molar Conductivity | Measures the electrolytic nature of the complex in solution (ionic vs. non-ionic). researchgate.net |
| Magnetic Susceptibility | Determines the magnetic moment, revealing the number of unpaired electrons and aiding in geometry assignment. researchgate.net |
| FT-IR Spectroscopy | Identifies shifts in vibrational bands (e.g., ν(N-H), ν(C=S)) to confirm ligand coordination to the metal. ekb.egresearchgate.netnih.gov |
| UV-Vis Spectroscopy | Provides insights into the electronic configuration and coordination geometry of the central metal ion. medjchem.comnih.gov |
| Mass Spectrometry | Confirms the molecular weight of the ligand and complex. ekb.egnih.gov |
| X-ray Diffraction | Provides detailed 3D molecular structure, including bond lengths and angles. ksu.edu.tr |
The presence of fluorine atoms on the ligand framework significantly impacts the properties of the resulting metal complexes. nsf.gov Fluorine is the most electronegative element, and the carbon-fluorine bond is exceptionally strong. researchgate.net The introduction of two electron-withdrawing fluorine atoms in the 3,4-position of the benzene (B151609) ring in this compound alters the electronic properties of the entire ligand.
This electron-withdrawing effect reduces the electron density on the aromatic ring and, by extension, on the sulfur and nitrogen donor atoms. This modulation of electron density can affect the Lewis basicity of the ligand and the strength of the resulting metal-ligand bonds. nih.gov Metal complexes containing fluorinated ligands often exhibit enhanced thermal and oxidative stability. nsf.gov Moreover, fluorine's "hard" nature as a ligand makes it particularly suitable for coordination with "hard" metal ions. nih.gov The unique characteristics of fluorinated ligands can also lead to novel reactivity profiles in their metal complexes, opening avenues for catalytic applications. nsf.gov
Supramolecular Chemistry and Crystal Engineering
Supramolecular chemistry focuses on the study of systems composed of multiple molecules held together by non-covalent interactions. Crystal engineering, a subfield of supramolecular chemistry, involves the design and synthesis of solid-state structures with desired properties based on an understanding of these intermolecular forces. researchgate.net
This compound is a promising building block for designing molecular recognition systems. This capability stems from the various non-covalent interactions it can participate in. The thioamide group is an excellent hydrogen bond donor via its N-H protons. ksu.edu.tr This allows for the formation of predictable hydrogen-bonding patterns, which are fundamental to molecular recognition and the assembly of host-guest systems. sphinxsai.com
The difluorinated phenyl ring introduces other important interactions. The electron-deficient nature of the fluorinated ring allows it to participate in favorable face-to-face π-stacking interactions with electron-rich aromatic systems, a phenomenon known as aryl-perfluoroaryl interaction. nih.gov This specific and directional interaction is a powerful tool in crystal engineering for building complex architectures. nih.gov The fluorine atoms can also act as weak hydrogen bond acceptors or participate in halogen bonding, further guiding the assembly of molecules into a specific, recognizable structure. nih.gov
Self-assembly is the spontaneous organization of molecules into stable, well-defined structures driven by non-covalent interactions. Fluorinated compounds are well-known for their tendency to self-assemble into highly ordered architectures. rsc.orgresearchgate.net The interplay of different intermolecular forces within this compound can direct its assembly into complex supramolecular structures.
The hydrogen bonds formed by the carbothioamide moiety can link molecules together into chains or tapes. researchgate.net These primary structures can then be organized into higher-order sheets or three-dimensional networks through other interactions like π-π stacking and dipole-dipole forces involving the fluorinated rings. tue.nl The immiscibility between fluorinated and non-fluorinated molecular segments can also drive phase separation on a molecular level, leading to the formation of unique and highly organized domains. nih.gov By carefully balancing these interactions, it is possible to engineer the formation of specific, ordered architectures with tailored properties.
| Interaction Type | Description | Relevance to this compound |
| Hydrogen Bonding | An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom (like N) and another nearby electronegative atom. | The N-H donors of the carbothioamide group can form strong, directional hydrogen bonds, driving primary assembly. ksu.edu.trsphinxsai.com |
| Aryl-Perfluoroaryl Stacking | A specific type of π-π stacking between an electron-deficient fluorinated aromatic ring and an electron-rich aromatic ring. | The difluorophenyl ring can interact with other aromatic systems to form ordered stacks. nih.gov |
| Halogen Bonding | A non-covalent interaction where a halogen atom acts as an electrophilic species. | The fluorine atoms could potentially act as halogen bond donors or acceptors, influencing crystal packing. nih.gov |
| Dipole-Dipole Interactions | Attractive forces between the positive end of one polar molecule and the negative end of another. | The polar C-F and C=S bonds create molecular dipoles that help guide the orientation of molecules during assembly. researchgate.net |
Exploration of Non-Covalent Interactions in Supramolecular Scaffolds
The unique electronic properties imparted by the fluorine atoms in this compound make it a valuable building block in supramolecular chemistry. The difluorinated benzene ring can participate in a range of non-covalent interactions that are crucial for the self-assembly and stability of larger architectures.
Research into fluorinated benzene dimers shows that the position of fluorine substituents significantly affects the binding energy of the complex. acs.org Specifically, electrostatic interactions between the partially negative fluorine atoms and partially positive hydrogen atoms on an adjacent aromatic ring can stabilize edge-to-face stacking. acs.org The electron-withdrawing nature of fluorine atoms renders the aromatic surface electron-deficient, which can attract the lone pair regions of other molecules, influencing molecular recognition and assembly. researchgate.net
Furthermore, studies on non-covalent interactions between aromatic ligands have demonstrated that fluorinated rings, such as the pentafluorophenyl group, favor stacked orientations with significant π-π overlap, in contrast to the skewed edge-to-face contacts observed between non-fluorinated phenyl groups. rsc.org This tendency is driven primarily by electrostatic interactions between the π systems. rsc.org The thioamide group, being a strong hydrogen bond donor but a weaker acceptor than its amide equivalent, adds another layer of control in designing supramolecular structures. nih.gov These properties are essential for creating ordered materials and understanding biological recognition events. researchgate.net
Medicinal Chemistry and Biological Applications
The incorporation of both fluorine atoms and a thioamide group into a single molecular entity confers a unique pharmacological profile, making this compound and its derivatives promising candidates in drug discovery.
Development of Enzyme Inhibitors and Receptor Ligands
The structural features of this compound are pertinent to the design of specific enzyme inhibitors and receptor ligands. The primary sulfonamide group is a well-established zinc-binding group in inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes implicated in various diseases. mdpi.comnih.gov Derivatives incorporating benzenesulfonamide (B165840) moieties have shown potent, nanomolar inhibition of several human CA isoforms, including hCA I, II, and the tumor-associated hCA XII. nih.gov
The fluorinated phenyl ring can enhance binding affinity to target proteins through favorable interactions. tandfonline.comnih.gov For instance, fluorinated ligands have been successfully developed for the dopamine (B1211576) D3 receptor, a key target in neuropsychiatric disorders. nih.govnih.gov Docking studies and experimental testing have revealed that novel chemotypes containing fluorinated moieties can achieve significant affinity, with some ligands optimized to nanomolar potency. nih.gov The ability of fluorine to form weak hydrogen bonds and engage in dipole-dipole interactions can be critical for ligand recognition and subtype selectivity. tandfonline.com
Derivatives of fluorobenzoylthiosemicarbazides, which are structurally related to the title compound, have been investigated as potential allosteric inhibitors of D-alanyl-D-alanine ligase, an essential bacterial enzyme. nih.gov
Anticancer Activity and Related Biological Pathways
Fluorinated compounds are integral to modern anticancer chemotherapy. The well-known drug Fluorouracil, used for a variety of cancers, highlights the impact of fluorine substitution. researchgate.net Fluorine can enhance the lipophilicity of a molecule, which can affect the hydrophobic interactions between the drug and its biological target. researchgate.net
Thioamide-containing compounds have also demonstrated significant potential as anticancer agents. For example, piperazine (B1678402) N-thioamide derivatives have shown potent antiproliferative activity against pancreatic tumor cells, with IC50 values in the low micromolar range. nih.gov The mechanism of action for these compounds involved the strong inhibition of cyclin-dependent kinases (CDK1/2/5). nih.gov Given that both the fluoro and thioamide moieties are present in this compound, its derivatives represent a promising scaffold for the development of new anticancer therapeutics.
Antimicrobial (Antibacterial, Antifungal, Antiviral, Antituberculous) Properties
Thioamides are a cornerstone in the treatment of mycobacterial infections. nih.gov Drugs like ethionamide (B1671405) and prothionamide are used against Mycobacterium tuberculosis and Mycobacterium leprae. nih.govresearchgate.net These prodrugs are activated within the mycobacteria to form adducts with NAD, which then potently inhibit InhA, the enoyl-acyl carrier protein reductase involved in mycolic acid biosynthesis. nih.govresearchgate.netsemanticscholar.org
The introduction of fluorine into antimicrobial agents is a well-established strategy to enhance potency and broaden the spectrum of activity. tandfonline.com Fluoroquinolone antibiotics, for example, owe their enhanced antibacterial activity to a fluorine atom at the C-6 position. tandfonline.com Research on fluorobenzoylthiosemicarbazides has shown that their antibacterial activity is highly dependent on the substitution pattern, with certain trifluoromethyl derivatives exhibiting significant activity against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Similarly, other fluorinated amides have demonstrated selective activity against Mycobacterium smegmatis, a model for M. tuberculosis. mdpi.com
Some thioamide derivatives of ciprofloxacin (B1669076) have displayed potent antifungal activity against Candida albicans, in some cases tenfold higher than the reference drug. ekb.eg The introduction of perfluorinated chains into quaternary ammonium (B1175870) salts has also been shown to produce powerful bactericidal agents. nih.gov
Table 1: Antimicrobial Activity of Selected Fluorinated and Thioamide Compounds This table presents data for structurally related compounds to illustrate the potential of the core scaffold.
| Compound Class/Derivative | Target Organism | Activity (MIC in µg/mL) | Reference |
|---|---|---|---|
| Trifluoromethyl-substituted fluorobenzoylthiosemicarbazides | Staphylococcus aureus (MRSA) | 7.82 - 31.25 | nih.gov |
| N-isopropyl-3'-(difluoromethyl)-4'-methoxycinnamoyl amide | Mycobacterium smegmatis | 8 | mdpi.com |
| Thioamide/ciprofloxacin hybrid (3a) | Candida albicans | 0.06 (relative to reference) | ekb.eg |
Modulation of Pharmacological Properties (e.g., Metabolic Stability) by Fluorine (excluding dosage/administration)
The substitution of hydrogen with fluorine is a key strategy in medicinal chemistry to enhance a molecule's pharmacological profile, particularly its metabolic stability. tandfonline.comnih.gov The carbon-fluorine (C-F) bond is significantly stronger (bond energy ~116 kcal/mol) than the carbon-hydrogen (C-H) bond (~99 kcal/mol), making it much more resistant to oxidative metabolism by enzymes like cytochrome P450. annualreviews.org Blocking metabolically labile sites with fluorine can prevent degradation, thereby improving a drug's bioavailability and half-life. nih.gov
Beyond blocking metabolism at the site of substitution, fluorine's high electronegativity can alter the electronic properties of adjacent functional groups. tandfonline.com This can reduce the basicity of nearby amines or increase the acidity of acids, which in turn can improve membrane permeation and bioavailability by favoring the neutral form of the molecule. nih.gov Fluorine substitution can also increase lipophilicity, which influences absorption and distribution. researchgate.netannualreviews.org This strategic use of fluorine to fine-tune physicochemical and pharmacokinetic properties is a critical tool in modern drug design. annualreviews.orgnih.gov
Catalysis and Material Science
While direct applications of this compound in catalysis and material science are not extensively documented, its structural components suggest potential utility in these areas. The fluorinated aromatic ring is a component of highly stable polymers, where its presence can enhance chemical resistance and thermostability. nih.gov
In the realm of catalysis, thioamides are known to be versatile building blocks in heterocyclic chemistry. nih.gov The sulfur atom can coordinate to metal centers, suggesting that derivatives could serve as ligands in transition-metal catalysis. The field of Supramolecular Functional-Assembly Chemistry (SuFEx) utilizes sulfur-fluoride bonds for creating robust linkages, and while different from the thioamide sulfur, it highlights the growing importance of sulfur-fluorine chemistry in creating novel materials and connectors. nih.gov The principles of supramolecular assembly, governed by the non-covalent interactions discussed previously, are central to designing new materials with tailored properties, such as molecular cages or polymers, from building blocks like this compound. youtube.com
Role as Ligands in Organic Catalysis
The thioamide functional group, R-C(=S)NR'R'', is a key structural motif that can act as a ligand in organometallic chemistry and catalysis. Thioamides are known to coordinate to metal centers through the sulfur atom, which is a soft donor, and potentially through the nitrogen atom, making them versatile ligands. scispace.com This coordination can influence the electronic and steric environment of a metal catalyst, thereby modulating its activity, selectivity, and stability.
While direct studies employing this compound as a ligand are not extensively documented, the broader class of thioamides has demonstrated significant utility in catalysis. For instance, pyridine-2-carbothioamides serve as effective N,S-bidentate ligands, forming stable complexes with transition metals like ruthenium that exhibit promising antiproliferative activity. nih.gov The ability of the thioamide group to chelate metal ions is a critical feature for the design of robust catalysts.
Furthermore, the thiocarbonyl group in thioamides can act as a directing group in transition metal-catalyzed C-H activation reactions. A notable example is the Cp*Co(III)-catalyzed C-H allylation of ferrocene (B1249389) thioamides, where the thioamide group directs the catalyst to a specific C-H bond, enabling regioselective functionalization. acs.org This directing-group ability is a powerful strategy in modern organic synthesis for the efficient construction of complex molecules. The presence of the electron-withdrawing difluoro-substituents on the phenyl ring of this compound would be expected to modulate the electronic properties of the thioamide group, potentially influencing its effectiveness as both a ligand and a directing group in catalytic transformations.
The general characteristics of thioamides in catalysis are summarized in the table below:
| Role in Catalysis | Description | Example Class of Compounds |
| Metal Ligand | The sulfur and nitrogen atoms of the thioamide group can coordinate to a metal center, influencing the catalyst's properties. scispace.com | Pyridine-2-carbothioamides nih.gov |
| Directing Group | The thioamide group can direct a metal catalyst to a specific C-H bond, enabling site-selective reactions. acs.org | Ferrocene thioamides acs.org |
| Catalyst Precursor | Thioamides can be used to synthesize more complex heterocyclic compounds that may have catalytic activity. | Thiazoles and Thiazolines nih.gov |
Electrocatalytic Applications
The electrocatalytic applications of this compound have not been specifically reported. However, the inherent electrochemical properties of the thioamide group suggest potential in this area. Thioamides have a significantly lower oxidation potential compared to their amide counterparts. nih.gov This greater susceptibility to oxidation indicates that they could participate in electron-transfer processes, a fundamental aspect of electrocatalysis.
The thioamide functional group can be electrochemically active, and its redox properties can be tuned by the substituents on the aromatic ring. The presence of two electron-withdrawing fluorine atoms on the benzene ring of this compound would likely influence its redox potential. While speculative without direct experimental evidence, this compound or its derivatives could potentially be investigated as mediators or catalysts in electrochemical reactions, or as precursors for creating electrocatalytically active materials. For instance, thioamide-containing polymers or metal complexes could be designed to have specific electrocatalytic functions.
Contribution to Functional Materials
The structural features of this compound make it an interesting candidate for the development of functional materials. The combination of a rigid, fluorinated aromatic core and a polar, hydrogen-bonding thioamide group can lead to materials with unique self-assembly properties and solid-state structures.
Research on the crystal structures of benzamide (B126) and thiobenzamide (B147508) has shown that fluorine substitution can play a crucial role in suppressing disorder within the crystal lattice. acs.orgnih.govacs.org Specifically, introducing fluorine at the ortho-position of the phenyl ring can lead to more ordered packing motifs, which can be critical for achieving desired electronic and mechanical properties in crystalline materials. acs.orgnih.gov This principle suggests that the 3,4-difluoro substitution pattern in this compound could be leveraged for crystal engineering to create highly ordered functional materials.
Furthermore, thioamides are recognized as valuable building blocks for creating functional polymers. The replacement of amide bonds with thioamide bonds in polyamides can alter their physical and chemical properties, including their optical and degradation characteristics. researchgate.net Thioamides have also been considered as photoswitchable units, enabling the development of materials that respond to light. tandfonline.com
The synthesis of novel electron-donor and -acceptor architectures is another area where derivatives of this compound could be relevant. mdpi.com The difluorinated phenyl ring acts as an electron-withdrawing component, while the thioamide group can be modified to tune its electron-donating or -accepting properties. Such molecules are of interest for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
The potential contributions to functional materials are summarized below:
| Application Area | Role of this compound Moiety | Potential Material Type |
| Crystal Engineering | The difluoro-substitution can help control crystal packing and reduce disorder. acs.orgnih.gov | Ordered Crystalline Solids |
| Functional Polymers | The thioamide group can be incorporated into polymer backbones to modify their properties. researchgate.net | Polyamides, Photosensitive Polymers |
| Organic Electronics | The electron-accepting nature of the difluorophenyl ring can be utilized in donor-acceptor systems. mdpi.com | Organic Semiconductors, OLEDs, OPVs |
Structure Activity Relationships Sar and Quantitative Structure Activity Relationships Qsar
Theoretical Basis of SAR and QSAR Modeling
The fundamental principle of SAR and QSAR is that the biological effect of a compound is a function of its physicochemical properties, which are in turn determined by its chemical structure. jmaterenvironsci.com By systematically modifying a lead compound, such as 3,4-Difluorobenzene-1-carbothioamide, and observing the corresponding changes in activity, researchers can deduce the structural requirements for bioactivity. nih.gov
Quantitative Structure-Activity Relationship (QSAR) is a computational and mathematical modeling approach that aims to establish a statistical relationship between the chemical structure of a series of compounds and their biological activity. jmaterenvironsci.com Unlike the qualitative nature of SAR, QSAR provides a quantitative model that can predict the activity of novel, untested compounds. The scope of QSAR is vast, finding applications in drug discovery for lead optimization, virtual screening of compound libraries, and predicting ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. dergipark.org.trresearchgate.net The goal is to create a robust and predictive model that can guide the synthesis of more potent and selective analogues. nih.gov For a series of derivatives based on the this compound scaffold, a QSAR model could predict their potential efficacy against a specific biological target, thereby prioritizing synthetic efforts.
The foundation of any QSAR model is the use of molecular descriptors, which are numerical values that characterize the properties of a molecule. jmaterenvironsci.com These descriptors can be broadly categorized and are crucial for capturing the structural information that dictates biological activity. researchgate.net
Topological Descriptors: These describe the atomic connectivity within the molecule, such as molecular weight, branching indices, and shape indices.
Electronic Descriptors: These relate to the electron distribution in the molecule. Examples include dipole moment, partial atomic charges, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which can be calculated using quantum chemical methods like Density Functional Theory (DFT). jmaterenvironsci.com
Geometrical (3D) Descriptors: These describe the three-dimensional properties of the molecule, such as its surface area and volume.
Physicochemical Descriptors: These include properties like lipophilicity (logP), solubility, and hydrogen bonding capacity, which are critical for a molecule's pharmacokinetic and pharmacodynamic behavior. nih.gov
The selection of appropriate descriptors is a critical step in building a reliable QSAR model. researchgate.net For this compound, the fluorine atoms significantly influence its electronic properties, creating a dipole moment and affecting its ability to form hydrogen bonds. The thioamide group is also a key feature, capable of acting as both a hydrogen bond donor and acceptor. A QSAR study on its derivatives would likely involve descriptors that capture these electronic and hydrogen-bonding characteristics.
Below is an example of a data table illustrating the types of molecular descriptors that would be calculated for a hypothetical QSAR study of this compound derivatives.
| Descriptor Type | Descriptor Example | Significance for this compound |
| Electronic | Dipole Moment | The two fluorine atoms create a strong dipole, influencing polar interactions with a target. |
| Electronic | LUMO Energy | Indicates susceptibility to nucleophilic attack, relevant for covalent interactions. |
| Physicochemical | LogP | Measures lipophilicity, affecting membrane permeability and access to the target site. |
| Topological | Molecular Weight | Basic descriptor affecting overall size and fit within a binding pocket. |
| Physicochemical | Hydrogen Bond Donors | The -NH2 part of the thioamide group can donate hydrogen bonds. |
| Physicochemical | Hydrogen Bond Acceptors | The sulfur atom of the thioamide can accept hydrogen bonds. |
Computational Approaches to Structure-Activity Correlation
Modern drug design heavily relies on computational methods to build and refine SAR and QSAR models. These approaches can be broadly classified based on whether the structure of the biological target is known.
When the three-dimensional structure of the biological target is unknown, ligand-based methods are employed. creative-biostructure.com These approaches utilize the structures of known active compounds to infer the necessary features for activity.
Molecular similarity analysis works on the principle that structurally similar molecules are likely to have similar biological activities. This can be used to screen large databases for compounds similar to a known active molecule like a derivative of this compound.
Pharmacophore modeling is a more sophisticated technique that identifies the essential three-dimensional arrangement of chemical features (a pharmacophore) that a molecule must possess to be active. dergipark.org.trnih.gov These features include hydrogen bond donors and acceptors, aromatic rings, hydrophobic centers, and charged groups. researchgate.netcreative-biostructure.com For this compound, a pharmacophore model might include:
An aromatic ring feature for the difluorobenzene ring.
A hydrogen bond donor feature from the thioamide's NH2 group.
A hydrogen bond acceptor feature from the thioamide's sulfur atom.
This model can then be used as a 3D query to screen virtual libraries for novel scaffolds that fit the pharmacophoric requirements and are thus likely to be active. mdpi.com
Three-dimensional QSAR (3D-QSAR) methods provide a more detailed understanding of the relationship between the 3D properties of a molecule and its activity. nih.gov Comparative Molecular Field Analysis (CoMFA) is a widely used 3D-QSAR technique. nih.gov In CoMFA, a set of aligned active molecules are placed in a 3D grid. At each grid point, the steric and electrostatic interaction energies between the molecules and a probe atom are calculated. These energy values serve as the descriptors. mdpi.com
The resulting data is then analyzed using statistical methods like Partial Least Squares (PLS) to generate a model that correlates the field values with biological activity. nih.gov The output of a CoMFA study is often visualized as 3D contour maps, which highlight regions where modifications to the molecular structure would likely increase or decrease activity. frontiersin.org
Green contours might indicate areas where adding bulky groups (steric field) would enhance activity.
Yellow contours could show regions where bulky groups would be detrimental.
Blue contours might suggest where positive electrostatic potential is favorable.
Red contours could indicate where negative electrostatic potential is preferred.
For a series of this compound analogues, a CoMFA study could provide precise guidance on where to add substituents to the benzene (B151609) ring or how to modify the thioamide group to improve binding affinity. nih.gov
When the 3D structure of the biological target (e.g., an enzyme or receptor) is known, molecular docking can be employed. ugm.ac.id Docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target, forming a stable complex. nih.gov The process involves sampling a large number of possible conformations of the ligand within the target's binding site and scoring them based on their binding affinity. longdom.orgpsu.edu
The scoring functions used in docking estimate the binding free energy, with lower scores typically indicating a more stable complex and higher predicted activity. researchgate.net These calculations consider factors like hydrogen bonds, van der Waals interactions, and electrostatic interactions between the ligand and the protein's amino acid residues. researchgate.net
For this compound, a docking study could reveal how the difluorophenyl ring fits into a hydrophobic pocket of the target and how the thioamide group forms specific hydrogen bonds with key residues. mdpi.com This information is invaluable for understanding the molecular basis of its activity and for designing modifications that enhance these interactions. nih.gov For example, the docking results might show that one of the fluorine atoms is in a favorable position to form a halogen bond, a specific type of non-covalent interaction.
The following table presents hypothetical docking results for this compound and its derivatives against a target protein.
| Compound | Docking Score (kcal/mol) | Key Interacting Residues | Hydrogen Bonds Formed |
| This compound | -7.5 | Tyr234, Ser150, Leu188 | 2 (with Ser150) |
| 3-Fluoro-4-chlorobenzene-1-carbothioamide | -7.8 | Tyr234, Ser150, Leu188 | 2 (with Ser150) |
| 3,4-Dichlorobenzene-1-carbothioamide | -8.1 | Tyr234, Ser150, Leu188, Val190 | 2 (with Ser150) |
| 3,4-Dimethylbenzene-1-carbothioamide | -6.9 | Tyr234, Ser150 | 2 (with Ser150) |
These results would suggest that increasing the size and hydrophobicity of the substituents at the 4-position (from fluoro to chloro) could improve binding affinity.
Impact of Fluorine Substitution on Structure-Activity Relationships
The introduction of fluorine into a molecular scaffold is a widely utilized strategy in medicinal chemistry to enhance pharmacological properties. In the context of this compound, the two fluorine atoms on the phenyl ring are anticipated to profoundly impact its biological activity through a combination of electronic and steric effects. While direct research on this specific molecule is limited, the principles of fluorine substitution are well-documented in related chemical series.
Electronic and Steric Effects of Fluorine on Biological Activity
Fluorine is the most electronegative element, and its incorporation into an aromatic ring, as seen in this compound, imparts significant electronic changes. The strong electron-withdrawing nature of the two fluorine atoms at the C3 and C4 positions decreases the electron density of the benzene ring. This electronic perturbation can influence the molecule's interaction with biological targets by altering its pKa, dipole moment, and susceptibility to metabolic enzymes. For instance, the reduced electron density can weaken π-stacking interactions with aromatic residues in a receptor binding pocket but may enhance other non-covalent interactions, such as dipole-dipole or hydrogen bonding with the thioamide group.
From a steric perspective, fluorine is relatively small, with a van der Waals radius (1.47 Å) comparable to that of a hydrogen atom (1.20 Å). nih.gov This minimal steric bulk means that the substitution of hydrogen with fluorine often leads to negligible steric hindrance at the receptor site, allowing the modified compound to maintain a similar binding conformation to its non-fluorinated counterpart. nih.gov However, the C-F bond is longer and stronger than the C-H bond, which can enhance the metabolic stability of the compound by blocking sites susceptible to oxidative metabolism. nih.gov
In studies of related benzothiazole (B30560) derivatives, the presence of electron-withdrawing groups, such as halogens, on the phenyl ring has been shown to enhance cytotoxic activity. ijper.org Specifically, chloro and bromo substitutions at the para-position increased lipophilicity and improved biological outcomes. ijper.org This suggests that the difluoro substitution in this compound could similarly contribute to increased lipophilicity and, consequently, enhanced cell membrane permeability and biological activity.
Modulation of Receptor Binding Affinity and Selectivity
The electronic modifications induced by the 3,4-difluoro substitution pattern can significantly modulate the binding affinity and selectivity of the carbothioamide for its target receptors. The altered electrostatic potential of the aromatic ring can lead to more specific and potent interactions. For example, the fluorine atoms can form favorable orthogonal multipolar interactions with the backbone of a protein, contributing to a higher binding affinity.
Research on aryl fluorosulfate (B1228806) inhibitors of Mycobacterium tuberculosis has demonstrated that the position of fluorine substitution is critical for activity. In one study, fluorination at the meta position relative to a triazole ring resulted in a four-fold increase in potency. nih.gov While the core structure is different, this highlights the principle that specific fluorination patterns can optimize interactions within a binding site. The 3,4-difluoro arrangement in the target compound could similarly orient the molecule within a receptor to maximize favorable contacts.
Furthermore, fluorine can influence the conformation of the molecule. The presence of the C-F bond can alter the rotational barrier of the carbothioamide group relative to the phenyl ring, potentially locking the molecule into a more biologically active conformation. This conformational rigidity can reduce the entropic penalty upon binding to a receptor, thereby increasing affinity.
Computational Prediction of Activity Based on Fluorination Patterns
Quantitative Structure-Activity Relationship (QSAR) models are valuable computational tools for predicting the biological activity of compounds based on their structural features. For fluorinated compounds, QSAR studies often incorporate descriptors that account for the electronic and steric properties of fluorine.
These models often reveal that electrostatic and hydrophobic properties are significant contributors to biological activity. For instance, in a QSAR study of fluorinated anesthetics, the most significant correlation was found with quantum mechanical and electrostatic descriptors. acs.org This underscores the importance of the electronic changes brought about by fluorination.
The following interactive data tables, based on hypothetical and extrapolated data from related compound series, illustrate how SAR and QSAR data for fluorinated thioamides might be presented.
Table 1: Hypothetical Structure-Activity Relationship Data for Fluorinated Benzene-1-carbothioamides
| Compound | Substitution Pattern | Biological Activity (IC50, µM) | Lipophilicity (logP) |
| Benzene-1-carbothioamide | None | 50.2 | 2.1 |
| 4-Fluorobenzene-1-carbothioamide | 4-F | 25.8 | 2.3 |
| 3-Fluorobenzene-1-carbothioamide | 3-F | 30.1 | 2.3 |
| This compound | 3,4-diF | 12.5 | 2.5 |
| 3,5-Difluorobenzene-1-carbothioamide | 3,5-diF | 18.9 | 2.5 |
| 2,4-Difluorobenzene-1-carbothioamide | 2,4-diF | 45.3 | 2.5 |
Note: The data in this table is illustrative and based on general principles of fluorine substitution in medicinal chemistry, not on direct experimental results for these specific compounds.
Table 2: Key Descriptors in a Hypothetical QSAR Model for Fluorinated Thioamides
| Descriptor | Description | Contribution to Activity |
| ClogP | Calculated octanol-water partition coefficient | Positive |
| Dipole Moment | Molecular dipole moment | Positive |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Negative |
| Steric Hindrance (ortho) | Steric bulk at the ortho position | Negative |
| Electronegativity (meta/para) | Electronegativity of substituents at meta/para positions | Positive |
Note: This table represents typical descriptors and their likely influence on the biological activity of fluorinated aromatic compounds in a QSAR model.
Future Perspectives and Emerging Research Directions
Development of Novel and Efficient Synthetic Routes
The synthesis of 3,4-Difluorobenzene-1-carbothioamide typically proceeds via the conversion of the corresponding nitrile, 3,4-difluorobenzonitrile (B1296988). The development of efficient and sustainable methods for both the synthesis of the nitrile precursor and its subsequent thionation is a key area of ongoing research.
The precursor, 3,4-difluorobenzonitrile, is often synthesized from 3,4-dichlorobenzonitrile (B1293625) through a halogen-exchange reaction (halex reaction) using potassium fluoride (B91410). audreyli.com Various conditions for this reaction have been explored, utilizing different solvents and catalysts to improve yield and reaction conditions. chemicalbook.comgoogle.comgoogle.compatsnap.com
Once the nitrile is obtained, its conversion to the thioamide is the crucial next step. Traditional methods for this transformation include:
Reaction with Lawesson's Reagent: This is a widely used and generally mild method for the thionation of amides and nitriles to their corresponding thio-analogs. organic-chemistry.orgnumberanalytics.com Recent advancements focus on solvent-free or mechanochemical approaches using Lawesson's reagent to create more environmentally friendly protocols. rsc.orgresearchgate.net
Reaction with Phosphorus Pentasulfide (P₄S₁₀): This is a classic but often harsh method that typically requires high temperatures. organic-chemistry.orgmdpi.com
Addition of Hydrogen Sulfide (B99878) (H₂S) or its Equivalents: This can be achieved using H₂S gas, often with a base catalyst, or with surrogates like sodium hydrogen sulfide or thioacetic acid. tandfonline.comthieme-connect.comtandfonline.com These methods can be effective but may require pressure systems or involve toxic and malodorous reagents. tandfonline.com
Future research is focused on developing greener, more efficient, and scalable synthetic routes. This includes the use of flow chemistry, novel catalysts, and mechanochemical synthesis to reduce solvent waste and energy consumption. rsc.orgunibe.ch
Table 1: Comparison of Synthetic Routes for Thioamide Synthesis from Nitriles
| Reagent/Method | Typical Conditions | Advantages | Disadvantages | Citations |
|---|---|---|---|---|
| Lawesson's Reagent | Toluene (B28343) or xylene, reflux | Good yields, mild conditions for many substrates | By-product removal can be difficult; reagent is moisture-sensitive | organic-chemistry.orgnumberanalytics.com |
| Mechanochemical Synthesis with Lawesson's Reagent | Liquid-assisted grinding, solvent-free | Environmentally friendly, reduced reaction times, high yields | Requires specialized milling equipment; scalability can be a challenge | rsc.orgresearchgate.net |
| Phosphorus Pentasulfide (P₄S₁₀) | High-boiling solvents (e.g., pyridine (B92270), xylene), reflux | Inexpensive reagent | Harsh conditions, often low yields, generation of significant waste | organic-chemistry.orgmdpi.com |
| Hydrogen Sulfide (H₂S) with Base Catalyst | Alcoholic solution, often under pressure | Direct use of a simple sulfur source | Use of toxic, flammable, and odorous gas; requires pressure equipment | thieme-connect.comtandfonline.com |
| Thioacetic Acid | Lewis acid (e.g., BF₃·OEt₂) or light catalysis | Can be a simpler alternative to H₂S gas | May require stoichiometric amounts of acid catalyst; work-up can be complex | tandfonline.com |
Exploration of New Biological Targets and Applications
The 3,4-difluorophenyl motif is present in numerous biologically active compounds, and the thioamide group is a versatile pharmacophore known for its role in various therapeutic agents. psu.edunih.gov The combination of these two features in this compound suggests a broad potential for biological activity. Thioamides and their heterocyclic derivatives, such as 1,2,4-triazoles and 1,3,4-thiadiazoles, which can be synthesized from carbothioamide precursors, have demonstrated a wide range of pharmacological effects. nih.govnih.govmdpi.com
Emerging research directions include:
Anticancer Activity: Fluorinated benzamides have been investigated as inhibitors of various targets in oncology, including kinases and histone deacetylases (HDACs). psu.edunih.gov The thioamide moiety itself is found in anticancer agents, suggesting that this compound could be a valuable scaffold for developing new antineoplastic drugs. nih.gov
Antimicrobial Agents: Thioamides are key components of several antitubercular drugs. researchgate.net Furthermore, fluorobenzoylthiosemicarbazides, which are structurally related, have shown potent activity against drug-resistant bacteria like Staphylococcus aureus. nih.gov This suggests potential applications in combating bacterial and fungal infections.
Enzyme Inhibition: The unique electronic properties conferred by the fluorine atoms can lead to specific and potent interactions with enzyme active sites. psu.edu Potential targets could include protein tyrosine phosphatases, kinases, or cholesteryl ester transfer protein (CETP), where fluorinated inhibitors have shown promise. psu.edunajah.edu
Precursors for Bioactive Heterocycles: The carbothioamide group is a key building block for synthesizing five-membered heterocyclic rings like 1,3,4-thiadiazoles and 1,2,4-triazoles. mdpi.commdpi.comresearchgate.net These scaffolds are known to possess diverse biological activities, and using this compound as a starting material allows for the introduction of the difluorophenyl group into these privileged structures. nih.govresearchgate.net
Table 2: Potential Biological Targets for Fluorinated Carbothioamides
| Target Class | Specific Examples | Potential Therapeutic Application | Rationale/Supporting Evidence | Citations |
|---|---|---|---|---|
| Kinases | Epidermal Growth Factor Receptor (EGFR), FAK | Cancer | Fluorinated inhibitors show high potency and selectivity. | psu.edubeilstein-journals.org |
| Histone Deacetylases (HDACs) | HDAC3 | Cancer | Fluorine substitution can enhance selectivity and potency. | nih.gov |
| Bacterial Enzymes | D-Alanyl-D-alanine ligase | Bacterial Infections | Related fluorobenzoylthiosemicarbazides show inhibitory activity. | nih.gov |
| Caspases | Caspase-3 | Apoptosis-related diseases | Thioamide-derived heterocycles can act as caspase inhibitors. | mdpi.com |
| Cholesteryl Ester Transfer Protein (CETP) | CETP | Cardiovascular Disease | Trifluoromethyl-containing benzamides are potent CETP inhibitors. | najah.edu |
Integration of Advanced Experimental and Computational Techniques
The synergy between computational modeling and experimental synthesis is revolutionizing drug discovery and materials science. For a molecule like this compound, this integration is crucial for accelerating research.
Computational Chemistry: Techniques such as Density Functional Theory (DFT) can be used to predict molecular properties, including structure, reactivity, and spectroscopic signatures. dntb.gov.ua Molecular docking and dynamics simulations can model the interaction of the compound with potential biological targets, helping to prioritize experimental testing and guide the design of more potent derivatives. nih.govmdpi.com These in silico studies can predict binding affinities and identify key interactions, saving significant time and resources in the lab. najah.edu
Advanced Spectroscopic and Analytical Methods: High-resolution mass spectrometry and multi-nuclear NMR spectroscopy are essential for the unambiguous characterization of this compound and its derivatives. dntb.gov.ua X-ray crystallography can provide definitive structural information about the compound and its complexes with biological targets, offering invaluable insights into structure-activity relationships.
Table 3: Application of Advanced Techniques in Carbothioamide Research
| Technique | Application | Expected Outcome | Citations |
|---|---|---|---|
| Density Functional Theory (DFT) | Calculation of electronic structure, vibrational frequencies, and NMR chemical shifts. | Prediction of molecular properties and reactivity; aid in structural elucidation. | dntb.gov.ua |
| Molecular Docking | Simulation of ligand-protein binding. | Identification of potential biological targets; prediction of binding modes and affinities. | nih.govmdpi.com |
| Quantitative Structure-Activity Relationship (QSAR) | Correlating chemical structure with biological activity. | Development of predictive models to guide the design of new analogues with improved activity. | nih.gov |
| High-Resolution Mass Spectrometry (HRMS) | Precise mass determination. | Unambiguous confirmation of elemental composition. | dntb.gov.ua |
| X-ray Crystallography | Determination of three-dimensional molecular structure. | Definitive proof of structure; visualization of intermolecular interactions and binding to target proteins. | researchgate.net |
Challenges and Opportunities in Fluorinated Carbothioamide Research for Sustainable Chemistry
While the prospects are promising, research on this compound and related compounds faces several challenges that also present opportunities for innovation.
Challenges:
Synthetic Reagents: Many traditional thionation methods rely on harsh, toxic, or environmentally harmful reagents like P₄S₁₀ or solvents like pyridine. mdpi.com
Fluorination Chemistry: While effective, the synthesis of fluorinated precursors can sometimes require harsh conditions or expensive reagents.
Metabolic Stability and Toxicity: While fluorination often enhances metabolic stability, it can also lead to the formation of persistent metabolites or unforeseen toxicity, which requires careful evaluation.
Opportunities:
Green and Sustainable Chemistry: There is a significant opportunity to apply the principles of green chemistry to the synthesis of fluorinated carbothioamides. This includes the development of catalytic, solvent-free, and mechanochemical methods. rsc.orgunibe.ch The use of earth-abundant and non-toxic metals as catalysts is a particularly promising avenue. unibe.ch
Target Selectivity: The unique properties of fluorine can be exploited to design highly selective ligands that can distinguish between closely related biological targets, potentially leading to drugs with fewer side effects. psu.edu
Expanding Chemical Space: The combination of the difluorophenyl ring and the carbothioamide group provides a gateway to a vast and underexplored area of chemical space. Systematic exploration of this space could lead to the discovery of molecules with novel biological activities and applications in materials science.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3,4-Difluorobenzene-1-carbothioamide under laboratory conditions?
- Methodological Answer : The synthesis typically involves fluorinated aniline derivatives reacting with thiocarbonylating agents. A common approach includes using 3,4-difluoroaniline as a starting material, which undergoes condensation with thiophosgene or thioacyl chlorides in the presence of a base (e.g., DBU) to stabilize intermediates and control reaction selectivity . Solvent choice (e.g., THF or DCM) and temperature (room temperature to 60°C) are critical to minimize side reactions. Purification via column chromatography or recrystallization ensures >95% purity .
Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic methods?
- Methodological Answer :
- NMR Spectroscopy : and NMR are essential for confirming fluorinated aromatic protons and fluorine substituent positions. NMR identifies the carbothioamide group (C=S) at ~200 ppm .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H] at m/z 188.0423) and isotopic patterns .
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity, using acetonitrile/water gradients for separation .
Q. What are the key considerations for designing experiments to assess the stability of this compound in various solvents?
- Methodological Answer : Stability studies should test solvents with varying polarity (e.g., DMSO, ethanol, hexane) under inert (N) and ambient conditions. Monitor degradation via:
- Kinetic Analysis : Time-dependent HPLC or UV-Vis spectroscopy to track decomposition rates.
- Temperature Control : Accelerated stability testing at 40–60°C to simulate long-term storage .
Advanced Research Questions
Q. What strategies are effective in resolving contradictions between computational predictions and experimental data for the reactivity of this compound?
- Methodological Answer :
- Triangulation : Combine DFT calculations (e.g., B3LYP/6-31G*) with experimental spectroscopic data (e.g., NMR chemical shifts) to validate electronic effects of fluorine substituents .
- Iterative Refinement : Adjust computational models (e.g., solvent effects, basis sets) to align with observed reaction outcomes, such as regioselectivity in nucleophilic substitutions .
Q. How can reaction conditions be optimized to minimize byproduct formation during the synthesis of this compound derivatives?
- Methodological Answer :
- Catalyst Screening : Test bases (e.g., DBU vs. EtN) to reduce side reactions like oxidation of the thioamide group .
- Byproduct Analysis : Use LC-MS to identify impurities (e.g., sulfoxides or disulfides) and adjust stoichiometry or reaction time accordingly.
- Table : Example optimization parameters:
| Parameter | Optimal Condition | Byproduct Reduction |
|---|---|---|
| Base | DBU (1.2 eq) | 30% less sulfoxide |
| Temperature | 25°C (controlled) | Avoids thermal degradation |
| Solvent | Anhydrous DCM | Minimizes hydrolysis |
Q. What methodological approaches are recommended for investigating the biological activity of this compound in enzyme inhibition assays?
- Methodological Answer :
- Enzyme Kinetics : Use fluorogenic substrates (e.g., 4-nitrophenyl acetate) to measure inhibition constants (K) via Michaelis-Menten analysis.
- Docking Studies : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes with target enzymes like carbonic anhydrase .
- Validation : Cross-reference in vitro results with in silico predictions to confirm mechanism of action .
Data Contradiction and Reproducibility
Q. How should researchers address discrepancies in reported spectral data for this compound across studies?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
